molecular formula C17H22N2O5S2 B610334 PT-S58 CAS No. 1356497-92-1

PT-S58

Katalognummer: B610334
CAS-Nummer: 1356497-92-1
Molekulargewicht: 398.492
InChI-Schlüssel: JSUWAIOZKBYWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PT-S58 is a PPAR β/δ full antagonist, and a derivative of GSK0660. This compound has a three-fold higher affinity for the receptor than GSK0660 and is a potent inhibitor of agonist-induced target gene expression. This compound are effective on PPRE-independent functions of PPARβ/δ. Unlike GSK0660, this compound blocks the recruitment co-repressor molecules such as SMRT.

Eigenschaften

CAS-Nummer

1356497-92-1

Molekularformel

C17H22N2O5S2

Molekulargewicht

398.492

IUPAC-Name

methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C17H22N2O5S2/c1-17(2,3)18-11-6-7-12(13(10-11)23-4)19-26(21,22)14-8-9-25-15(14)16(20)24-5/h6-10,18-19H,1-5H3

InChI-Schlüssel

JSUWAIOZKBYWCJ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PT-S58;  PT-S-58;  PT-S 58.

Herkunft des Produkts

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific information for a compound designated "PT-S58." This designation does not appear in published preclinical studies, clinical trial registries, or other accessible scientific resources.

The absence of information on this compound suggests several possibilities:

  • Early-Stage Development: this compound may be an internal designation for a compound in the very early stages of discovery or preclinical development. At this phase, information is often proprietary and not publicly disclosed.

  • Alternative Designation: The compound may be more widely known under a different public name, such as a chemical name or a different investigational drug code.

  • Discontinued Program: The development program for this compound may have been discontinued before any public disclosures were made.

  • Typographical Error: The designation "this compound" may be a typographical error.

Without any specific data on this compound, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

To proceed with this request, please provide an alternative, publicly recognized name for the compound of interest. This will enable a thorough search of scientific databases and other resources to generate the requested in-depth technical guide.

PT-S58: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-S58 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor implicated in various physiological processes, including metabolism and inflammation. This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data, and a thorough examination of its mechanism of action.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors that play crucial roles in regulating gene expression. The PPARβ/δ isotype, in particular, has garnered significant interest as a therapeutic target for a range of conditions. The development of selective antagonists is critical for elucidating the physiological functions of PPARβ/δ and for the potential therapeutic intervention in diseases where its activity is dysregulated. This compound has emerged as a key chemical tool in this endeavor, identified as a high-affinity, pure competitive antagonist of PPARβ/δ.

Discovery and Chemical Properties

This compound, with the chemical name methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, was developed as a derivative of the earlier PPARβ/δ inhibitor, GSK0660.[1] This structural modification resulted in a compound with enhanced antagonistic properties.

Chemical Structure and Properties
PropertyValue
Chemical Name methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
Molecular Formula C₁₇H₂₂N₂O₅S₂
Molecular Weight 398.50 g/mol
Appearance Solid
Solubility Soluble in DMSO

Synthesis Pathway

The synthesis of this compound involves a multi-step process. The following is a generalized pathway based on the synthesis of related thiophene derivatives. For a detailed, step-by-step protocol, it is recommended to consult the primary literature, specifically the experimental section of Naruhn et al., Molecular Pharmacology, 2011.[1]

Synthesis_Pathway A Thiophene Derivative B Sulfonylation A->B SO2Cl2 C Amine Coupling B->C Substituted Aniline D This compound C->D Final Modification

Caption: Generalized synthesis pathway for this compound.

Biological Activity and Mechanism of Action

This compound functions as a pure antagonist of PPARβ/δ, meaning it binds to the receptor's ligand-binding domain and prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of target genes.[1] Unlike inverse agonists, this compound does not promote the recruitment of corepressors.

Quantitative Biological Data
ParameterValueReference
IC₅₀ (PPARβ/δ) 98 nM[1]
Binding Affinity (Kᵢ) High (specific value not consistently reported)[1]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coregulator Recruitment Assay

This assay is employed to determine the ability of this compound to inhibit the interaction between the PPARβ/δ ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay measures the FRET signal between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARβ/δ LBD and a fluorescein-labeled coactivator peptide. Agonist binding brings the donor (terbium) and acceptor (fluorescein) into proximity, generating a FRET signal. An antagonist like this compound will compete with the agonist, preventing this interaction and reducing the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-PPARβ/δ LBD and a 2X solution of terbium-labeled anti-GST antibody in TR-FRET buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

    • Prepare a 4X solution of fluorescein-labeled coactivator peptide (e.g., from the SRC1 family) in TR-FRET buffer.

    • Prepare serial dilutions of this compound and a known PPARβ/δ agonist (e.g., GW501516) in DMSO, followed by dilution in TR-FRET buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the compound solution (this compound or agonist).

    • Add 5 µL of the 2X GST-PPARβ/δ LBD solution.

    • Add 5 µL of the 2X terbium-labeled anti-GST antibody solution.

    • Add 5 µL of the 4X fluorescein-labeled coactivator peptide solution.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) using a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor to donor emission to determine the FRET signal.

  • Data Analysis:

    • Plot the FRET signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound.

TR_FRET_Workflow cluster_0 Assay Components cluster_1 Assay Plate cluster_2 Incubation & Measurement cluster_3 Data Analysis A GST-PPARβ/δ LBD E Mix Components in Well A->E B Tb-anti-GST Ab B->E C Fluorescein-Coactivator C->E D Agonist / this compound D->E F Incubate (1-2h, RT) E->F G Read TR-FRET Signal F->G H Calculate Emission Ratio G->H I Generate Dose-Response Curve H->I J Determine IC50 I->J

Caption: Workflow for the TR-FRET coregulator recruitment assay.

Cell-Based Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit agonist-induced transcriptional activation of a PPARβ/δ-responsive reporter gene in a cellular context.

Principle: Cells are co-transfected with an expression vector for PPARβ/δ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). In the presence of an agonist, PPARβ/δ activates the transcription of the luciferase gene, leading to light emission upon addition of a substrate. This compound will inhibit this process, resulting in a decrease in luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as the human prostate stromal cell line WPMY-1, in appropriate media.

    • Seed cells into 96-well plates.

    • Co-transfect the cells with a PPARβ/δ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound in the presence of a fixed concentration of a PPARβ/δ agonist (e.g., GW501516).

    • Include control wells with agonist only and vehicle (DMSO) only.

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

Luciferase_Assay_Workflow A Seed WPMY-1 Cells B Co-transfect with Plasmids (PPARβ/δ, PPRE-Luc, Renilla) A->B C Treat with Agonist +/- this compound B->C D Incubate (18-24h) C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Normalize Firefly to Renilla F->G H Plot Dose-Response and Calculate IC50 G->H

Caption: Workflow for the cell-based luciferase reporter assay.

Signaling Pathway

This compound acts by directly interfering with the canonical PPARβ/δ signaling pathway.

PPAR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Agonist PPARβ/δ Agonist PPAR PPARβ/δ Agonist->PPAR Binds PPRE PPRE PPAR->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR RXR->PPRE Coactivators Coactivators PPRE->Coactivators Recruits TargetGene Target Gene Transcription Coactivators->TargetGene Initiates PTS58 This compound PTS58->PPAR Antagonizes (Blocks Agonist Binding)

Caption: this compound antagonism of the PPARβ/δ signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for the study of PPARβ/δ function. Its high affinity and selectivity, combined with its pure antagonist profile, make it an ideal compound for in vitro and in cell-based assays. The detailed methodologies and data presented in this guide provide a solid foundation for researchers seeking to utilize this compound in their investigations into the roles of PPARβ/δ in health and disease. Further research may focus on the in vivo efficacy and pharmacokinetic properties of this compound and its derivatives for potential therapeutic applications.

References

Unraveling the Cellular Role of PT-S58: A Technical Guide to a Selective PPARβ/δ Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-S58, chemically identified as Methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ)[1]. As a member of the nuclear hormone receptor superfamily, PPARβ/δ is a ligand-activated transcription factor that plays a critical role in a myriad of cellular processes, including lipid metabolism, inflammation, and cell differentiation. The ability of this compound to specifically inhibit PPARβ/δ activity makes it an invaluable tool for elucidating the physiological and pathological functions of this receptor, and a potential therapeutic agent in various diseases. This technical guide provides an in-depth overview of the biological function of this compound in cells, with a focus on its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its use.

Core Concepts: this compound and the PPARβ/δ Signaling Pathway

This compound functions as a pure competitive antagonist of PPARβ/δ, effectively blocking the receptor's transcriptional activity. It exhibits a high affinity for PPARβ/δ with a reported half-maximal inhibitory concentration (IC50) of 98 nM. Unlike inverse agonists, this compound does not promote the recruitment of corepressors to the receptor but rather prevents the conformational changes required for the binding of coactivators upon agonist stimulation[1].

The canonical PPARβ/δ signaling pathway is initiated by the binding of a ligand, which induces a conformational change in the receptor. This allows for the dissociation of corepressors and the recruitment of coactivators. The activated PPARβ/δ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription. This compound, by binding to the ligand-binding pocket of PPARβ/δ, prevents this entire cascade of events.

dot

PPAR_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPAR_RXR_inactive PPARβ/δ-RXR (inactive) Ligand->PPAR_RXR_inactive Agonist Binding PPAR_RXR_active PPARβ/δ-RXR (active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change Corepressors Corepressors Corepressors->PPAR_RXR_inactive PPRE PPRE PPAR_RXR_active->PPRE Coactivators Coactivators Coactivators->PPAR_RXR_active Target_Genes Target Gene Transcription PPRE->Target_Genes PT_S58 This compound PT_S58->PPAR_RXR_inactive Antagonistic Binding

Caption: The PPARβ/δ signaling pathway and the antagonistic action of this compound.

The Role of this compound in T-Cell Function and Differentiation

Emerging evidence highlights the crucial role of PPARβ/δ in regulating T-cell function and differentiation. Activation of PPARβ/δ has been shown to influence the balance between different T helper (Th) cell subsets, generally inhibiting the pro-inflammatory Th1 and Th17 lineages while promoting the Th2 response[2][3]. This suggests that PPARβ/δ may play a role in modulating immune responses and could be a target for autoimmune diseases.

By antagonizing PPARβ/δ, this compound is expected to counteract these effects. For instance, in a cellular context where PPARβ/δ activation is driving a Th2-biased response, treatment with this compound could potentially restore a Th1/Th17 phenotype. Furthermore, studies have indicated that PPARβ/δ is involved in preventing T-cell exhaustion, a state of dysfunction that can arise during chronic infections and in the tumor microenvironment[4]. The use of this compound in such contexts could help to elucidate the precise mechanisms by which PPARβ/δ regulates T-cell longevity and effector function.

dot

T_cell_differentiation Naive_T_Cell Naive CD4+ T Cell Th1 Th1 Naive_T_Cell->Th1 Th17 Th17 Naive_T_Cell->Th17 Th2 Th2 Naive_T_Cell->Th2 PPAR_delta_activation PPARβ/δ Activation PPAR_delta_activation->Th1 PPAR_delta_activation->Th17 PPAR_delta_activation->Th2 PT_S58 This compound PT_S58->PPAR_delta_activation

Caption: Modulation of T-cell differentiation by PPARβ/δ and its inhibitor this compound.

Quantitative Data on this compound Activity

The primary quantitative measure of this compound's efficacy is its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of its target by 50%.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundPPARβ/δTranscriptional Activation Assay98[1]

Further quantitative analysis of this compound's effects would typically involve measuring changes in the expression of known PPARβ/δ target genes in response to treatment. For example, studies have shown that the expression of Angiopoietin-like protein 4 (ANGPTL4) is regulated by PPARβ/δ[5]. A dose-response experiment using this compound in a relevant cell line could quantify the reduction in ANGPTL4 mRNA or protein levels.

Experimental Protocols

General Cell Culture and Treatment with this compound
  • Cell Culture: Culture the desired cell line (e.g., primary T-cells, Jurkat cells, or other relevant cell lines) in the appropriate complete medium and maintain in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically below 0.1% to avoid solvent-induced effects.

  • Incubation: Add the this compound-containing medium to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.

dot

experimental_workflow_cell_treatment Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat Cells with this compound and Vehicle Control Cell_Culture->Treat_Cells Prepare_Stock Prepare this compound Stock Solution Dilute_Drug Dilute this compound to Working Concentrations Prepare_Stock->Dilute_Drug Dilute_Drug->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analysis Downstream Analysis (e.g., qPCR, Western Blot, Flow Cytometry) Incubate->Analysis End End Analysis->End

Caption: General experimental workflow for cell treatment with this compound.

Analysis of Target Gene Expression by Quantitative PCR (qPCR)
  • RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system with SYBR Green or probe-based assays. Use primers specific for the PPARβ/δ target genes of interest (e.g., ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Assessment of T-Cell Differentiation by Flow Cytometry
  • T-Cell Culture and Differentiation: Isolate naive CD4+ T-cells and culture them under conditions that promote differentiation into specific Th subsets (e.g., Th1, Th2, Th17). Include this compound or a vehicle control in the culture medium.

  • Intracellular Cytokine Staining: After a period of differentiation, restimulate the cells and then perform intracellular staining for key lineage-defining cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cells expressing each cytokine in the different treatment groups.

Conclusion

This compound is a specific and potent antagonist of PPARβ/δ, providing a valuable tool for dissecting the intricate roles of this nuclear receptor in cellular physiology and disease. Its ability to modulate key processes such as T-cell differentiation underscores its potential for further investigation in the fields of immunology and drug development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to explore the multifaceted biological functions of this compound in their specific areas of interest.

References

PT-S58: A Comprehensive Technical Review of a Pure PPARβ/δ Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-S58 is a potent and selective pure competitive antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). This document provides an in-depth technical guide on this compound, consolidating its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers in metabolism, inflammation, and drug discovery investigating the therapeutic potential and biological role of PPARβ/δ antagonism.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a subfamily of nuclear receptors that function as ligand-activated transcription factors. The three identified isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in regulating lipid and glucose metabolism, cellular differentiation, and inflammation. PPARβ/δ, in particular, is ubiquitously expressed and has been implicated in a diverse range of physiological and pathological processes, making it a significant target for therapeutic intervention.

This compound, a diaryl sulfonamide derivative, has been identified as a high-affinity, subtype-specific pure competitive antagonist for PPARβ/δ.[1][2] Unlike inverse agonists, which actively promote the recruitment of corepressors, this compound functions by directly competing with agonists for binding to the ligand-binding domain (LBD) of PPARβ/δ, thereby inhibiting the downstream transcriptional activation initiated by agonists.[1][3] Its "pure" antagonist profile means it antagonizes ligand binding without independently influencing the recruitment of coregulators.[1][2] This specificity and mechanism of action make this compound an invaluable pharmacological tool for elucidating the precise functions of PPARβ/δ and for the development of novel therapeutics.

Physicochemical Properties

PropertyValueReference
Chemical Name methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate[1]
Molecular Formula C₁₇H₂₂N₂O₅S₂[2]
Molecular Weight 398.50 g/mol [2]
Appearance Dark yellow solid[2]
Solubility Soluble in DMSO (100 mg/mL)[2]

Pharmacological Profile: Quantitative Data

The antagonistic activity and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Competitive Binding Affinity

A competitive radiometric binding assay was utilized to determine the affinity of this compound for the ligand-binding domains of human PPAR subtypes. The table displays the inhibitor concentration that causes 50% displacement of a radiolabeled ligand (IC₅₀).

PPAR SubtypeIC₅₀ (nM)
PPARβ/δ 98
PPARα >10,000
PPARγ >10,000

Data sourced from Naruhn, S., et al. Mol. Pharm. 80, 828 (2011).[1]

Table 2: Functional Antagonism in Cell-Based Reporter Assay

The ability of this compound to inhibit agonist-induced transcriptional activity was assessed using a luciferase reporter gene assay in WPMY-1 cells. The IC₅₀ value represents the concentration of this compound required to reduce the maximal response of a potent PPARβ/δ agonist (L165,041) by 50%.

ParameterValue (nM)
IC₅₀ for PPARβ/δ 98

Data sourced from Naruhn, S., et al. Mol. Pharm. 80, 828 (2011).[1]

Mechanism of Action: A Pure Antagonist

This compound exerts its effect through a pure competitive antagonism at the PPARβ/δ ligand-binding domain.[1][2] In the basal state, the PPARβ/δ-RXR heterodimer can be bound to DNA at Peroxisome Proliferator Response Elements (PPREs) along with corepressor complexes, actively repressing gene transcription. Upon binding of an agonist, a conformational change in the PPARβ/δ LBD leads to the dissociation of corepressors and the recruitment of coactivators, initiating transcription.

This compound binds to the LBD but does not induce the conformational change necessary for coactivator recruitment.[1] Furthermore, it does not promote the recruitment of corepressors, distinguishing it from inverse agonists.[1][3] Its primary role is to occupy the binding pocket, thereby preventing agonists from binding and initiating the transcriptional cascade.[1] this compound has also been shown to prevent the recruitment of corepressors induced by inverse agonists, further solidifying its classification as a pure antagonist.[1][3]

PPAR_Antagonism cluster_agonist Agonist Action cluster_antagonist This compound (Antagonist) Action Agonist PPARβ/δ Agonist PPAR_Agonist PPARβ/δ-RXR Heterodimer Agonist->PPAR_Agonist Binds Coactivators Coactivator Recruitment PPAR_Agonist->Coactivators Transcription_On Target Gene Transcription ON Coactivators->Transcription_On PTS58 This compound PPAR_Antagonist PPARβ/δ-RXR Heterodimer PTS58->PPAR_Antagonist Binds & Blocks Agonist No_Coactivator No Coactivator Recruitment PPAR_Antagonist->No_Coactivator Transcription_Off Target Gene Transcription OFF No_Coactivator->Transcription_Off

Figure 1: Mechanism of this compound as a pure PPARβ/δ antagonist.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on the procedures described in Naruhn et al., 2011.

Competitive Radiometric Binding Assay

This assay quantifies the binding affinity of a test compound to the PPAR ligand-binding domain (LBD) by measuring its ability to displace a known high-affinity radioligand.

Workflow Diagram:

Binding_Assay_Workflow start Start prepare Prepare Assay Buffer (e.g., TEGMD) start->prepare mix Mix: GST-PPAR-LBD, [3H]-Agonist, This compound (various conc.) prepare->mix incubate Incubate (e.g., 4°C, overnight) mix->incubate add_beads Add Glutathione Sepharose Beads incubate->add_beads incubate2 Incubate (e.g., RT, 10 min) add_beads->incubate2 wash Wash Beads to Remove Unbound Ligand incubate2->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analyze Analyze Data (Calculate IC50) scintillation->analyze end End analyze->end

Figure 2: Workflow for the competitive radiometric binding assay.

Methodology:

  • Protein Expression: The ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARβ/δ are expressed as Glutathione S-transferase (GST) fusion proteins in E. coli and purified.

  • Assay Buffer: A buffer containing Tris-HCl, EDTA, glycerol, molybdate, and DTT is prepared.

  • Reaction Mixture: In a 96-well plate, the GST-PPAR-LBD fusion protein is incubated with a constant concentration of a high-affinity tritiated PPAR agonist (e.g., [³H]GW501516 for PPARβ/δ) and varying concentrations of the competitor, this compound.

  • Incubation: The mixture is incubated, typically overnight at 4°C, to reach binding equilibrium.

  • Separation: Glutathione Sepharose beads are added to each well to capture the GST-fusion protein and any bound radioligand.

  • Washing: The beads are washed multiple times with assay buffer to remove unbound radioligand.

  • Detection: A scintillation cocktail is added to the beads, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value is determined using non-linear regression analysis.

Cell-Based Transcriptional Reporter Assay

This assay measures the ability of a compound to antagonize agonist-induced gene expression driven by a PPAR-responsive promoter.

Workflow Diagram:

Reporter_Assay_Workflow start Start transfect Transfect Cells (e.g., WPMY-1) with LexA-PPAR-LBD and Luciferase Reporter Plasmids start->transfect treat_antagonist Treat cells with varying concentrations of this compound transfect->treat_antagonist treat_agonist Add a fixed concentration of PPARβ/δ agonist (e.g., L165,041) treat_antagonist->treat_agonist incubate Incubate for a defined period (e.g., 24-48 hours) treat_agonist->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Figure 3: Workflow for the cell-based transcriptional reporter assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line, such as human WPMY-1 myofibroblasts, is cultured. Cells are transiently transfected with two plasmids: one expressing a fusion protein of the Gal4 or LexA DNA-binding domain and the PPARβ/δ-LBD, and a second reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 or LexA binding sites.

  • Compound Treatment: Post-transfection, cells are pre-treated with various concentrations of this compound for a short period.

  • Agonist Stimulation: A fixed, sub-maximal concentration of a specific PPARβ/δ agonist (e.g., L165,041) is then added to the wells.

  • Incubation: The cells are incubated for an appropriate time (e.g., 24-48 hours) to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added to the lysate.

  • Detection: The light produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control like Renilla luciferase). The percentage of inhibition of the agonist response is plotted against the this compound concentration to determine the IC₅₀.

Co-regulator Interaction Assay (FRET-based)

This assay assesses the ability of a ligand to modulate the interaction between the PPAR-LBD and a coactivator or corepressor peptide. A common method is Förster Resonance Energy Transfer (FRET).

Workflow Diagram:

FRET_Assay_Workflow start Start prepare Prepare Assay Components: - GST-PPAR-LBD + Tb-Ab (Donor) - Fluorescent Co-regulator Peptide (Acceptor) start->prepare mix Incubate Components with: 1. Agonist 2. This compound 3. Agonist + this compound prepare->mix excite Excite Donor Fluorophore (e.g., Terbium) mix->excite measure Measure Emission from Donor and Acceptor excite->measure analyze Calculate FRET Ratio (Acceptor/Donor Emission) measure->analyze end End analyze->end

Figure 4: Workflow for the FRET-based co-regulator interaction assay.

Methodology:

  • Reagents:

    • Donor: GST-tagged PPARβ/δ-LBD complexed with a Terbium (Tb)-labeled anti-GST antibody.

    • Acceptor: A fluorescently labeled (e.g., with fluorescein) peptide derived from a coactivator (e.g., SRC-1) or a corepressor (e.g., SMRT).

    • Ligands: PPARβ/δ agonist, this compound.

  • Assay Procedure: The donor complex, acceptor peptide, and ligands are combined in a microplate.

  • Principle:

    • With Agonist: The agonist induces a conformational change in the LBD, promoting its interaction with the coactivator peptide. This brings the donor (Tb) and acceptor (fluorescein) into close proximity, resulting in a high FRET signal.

    • With this compound: this compound does not promote interaction with the coactivator, resulting in a low FRET signal, similar to the apo (no ligand) state. When co-incubated with an agonist, this compound competes for binding and prevents the agonist-induced interaction, thus reducing the FRET signal.

  • Detection: The plate is read in a time-resolved fluorescence reader, exciting the Terbium and measuring emission at wavelengths corresponding to both the donor and acceptor.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of this compound and an agonist indicates antagonism of the coactivator recruitment.

Conclusion

This compound is a well-characterized, potent, and selective pure competitive antagonist of PPARβ/δ.[1] Its ability to inhibit agonist-induced transcriptional activity without affecting basal activity or corepressor recruitment makes it a precise tool for studying the physiological and pathological roles of PPARβ/δ signaling.[1][3] The experimental protocols detailed herein provide a robust framework for the evaluation of novel PPARβ/δ modulators. For researchers and drug developers, this compound serves as a critical reference compound for target validation and the development of new therapeutic agents targeting metabolic and inflammatory diseases.

References

In-Depth Technical Guide: In Vitro and In Vivo Studies of PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-S58 is a high-affinity, cell-permeable, and selective pure competitive antagonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). With an IC50 of 98 nM, it effectively inhibits the agonist-induced transcriptional activity of PPARβ/δ without recruiting co-repressors, distinguishing it from inverse agonists. This technical guide provides a comprehensive overview of the reported in vitro and in vivo studies of this compound, detailing its mechanism of action, experimental protocols, and effects on various biological systems. The information is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of PPARβ/δ antagonism.

Introduction to this compound

This compound, with the chemical formula C₁₇H₂₂N₂O₅S₂ and a molecular weight of 398.50, is a derivative of the PPARβ/δ inhibitor GSK0660.[1] It is distinguished as the first described pure PPARβ/δ antagonist, meaning it blocks the receptor's activation by agonists without inducing an opposing pharmacological response on its own.[2] This specificity makes this compound a valuable tool for elucidating the physiological and pathological roles of PPARβ/δ.

Chemical and Physical Properties:

PropertyValue
CAS Number 1356497-92-1
Molecular Formula C₁₇H₂₂N₂O₅S₂
Molecular Weight 398.50 g/mol
Appearance Solid
Solubility Soluble in DMSO

In Vitro Studies

A substantial body of in vitro research has characterized the biochemical and cellular effects of this compound. These studies have primarily focused on its antagonistic activity at the PPARβ/δ receptor and its subsequent impact on cancer cell proliferation and gene expression.

Biochemical Assays

2.1.1. PPARβ/δ Binding and Antagonistic Activity

This compound demonstrates high-affinity binding to the PPARβ/δ receptor. In competitive ligand binding assays, this compound exhibits an IC50 of 98 nM .[1] It acts as a pure antagonist by inhibiting the recruitment of coactivators induced by PPARβ/δ agonists, without promoting the binding of co-repressors.[3][4]

Quantitative Data from In Vitro Biochemical Assays:

AssayParameterResultReference
Competitive Ligand BindingIC5098 nM[1]
Coactivator Recruitment AssayInhibition of Agonist-Induced RecruitmentEffective[3][4]
Corepressor Recruitment AssayNo RecruitmentConfirmed[2][3]
Cell-Based Assays

2.2.1. Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those with high expression of Fatty Acid Binding Protein 5 (FABP5), which is known to cooperate with PPARβ/δ in promoting cancer cell growth.

Summary of In Vitro Cell Proliferation Data:

Cell LineCancer TypeThis compound ConcentrationEffectReference
NaFMammary Carcinoma5 µMInhibition of proliferation[5]
3T3Fibroblasts (model)2 µMAbolished FABP5-mediated proliferation[6]
T24Bladder Cancer5, 10, 15, 20 µMEnhanced ATRA-induced proliferation inhibition[7]

2.2.2. Modulation of Gene Expression

As a PPARβ/δ antagonist, this compound effectively modulates the expression of PPARβ/δ target genes.

Summary of In Vitro Gene Expression Data:

Cell LineTarget GeneThis compound ConcentrationEffectReference
3T3Pdpk1, Plin22 µMDecreased expression[6]

In Vivo Studies

The broader class of PPARβ/δ antagonists has been evaluated in various preclinical models, particularly in the context of cancer. These studies suggest that inhibiting the PPARβ/δ signaling pathway can suppress tumor growth and proliferation.[3] However, without specific data for this compound, any extrapolation of these findings should be made with caution.

Experimental Protocols

Cell Culture
  • Cell Lines: NaF, 3T3, and T24 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and standard antibiotics.[5][6][7]

  • Treatment: For experimental assays, cells were treated with this compound at concentrations ranging from 2 µM to 25 µM, depending on the specific assay and cell line.[6][7][9]

Cell Proliferation (MTT) Assay
  • Seed cells in 96-well plates at a predetermined density.

  • After cell attachment, treat with various concentrations of this compound or vehicle control.

  • Incubate for the desired duration (e.g., 4 days).[5]

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR)
  • Isolate total RNA from treated and control cells using a suitable method (e.g., TRIzol reagent).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes for the target genes (Pdpk1, Plin2) and a housekeeping gene for normalization.[6]

  • Analyze the relative gene expression using the ΔΔCt method.

Western Blotting
  • Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the proteins of interest.

  • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily by antagonizing the PPARβ/δ receptor, which is a ligand-activated transcription factor. The binding of this compound to PPARβ/δ prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of target genes.

PPAR_Antagonism_by_PTS58 cluster_extracellular Extracellular Agonist PPARβ/δ Agonist

A key pathway influenced by this compound is the FABP5/PPARβ/δ signaling axis, which is implicated in cancer progression. FABP5 is thought to shuttle ligands to PPARβ/δ, enhancing its transcriptional activity. By blocking PPARβ/δ, this compound can effectively inhibit the pro-proliferative signals mediated by this pathway.

FABP5_PPAR_Pathway_Inhibition FABP5 FABP5 PPAR PPARβ/δ FABP5->PPAR Delivers Ligands to Ligands Endogenous Ligands Ligands->FABP5 Binds to GeneTranscription Target Gene Transcription (e.g., Pdpk1, Plin2) PPAR->GeneTranscription Activates PTS58 This compound PTS58->PPAR Inhibits CellProliferation Cell Proliferation GeneTranscription->CellProliferation Promotes

Conclusion

This compound is a well-characterized, potent, and specific pure antagonist of PPARβ/δ with demonstrated in vitro efficacy in inhibiting cancer cell proliferation and modulating target gene expression. Its unique mechanism of action, devoid of inverse agonism, makes it an invaluable research tool for dissecting the complex roles of PPARβ/δ in health and disease. While the available in vivo data for this compound is currently limited, the established role of PPARβ/δ in various pathologies, including cancer and metabolic diseases, underscores the therapeutic potential of its antagonists. Further preclinical in vivo studies are warranted to fully assess the pharmacokinetic profile, safety, and efficacy of this compound as a potential therapeutic agent. This guide serves as a foundational resource to aid in the design and interpretation of future research in this promising area.

References

The Enigmatic Target of PT-S58: A Technical Guide to Its Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Drug Development Professionals, Researchers, and Scientists

This in-depth technical guide provides a comprehensive overview of the target identification and validation process for the novel investigational compound, PT-S58. The following sections detail the methodologies employed, present key quantitative data, and illustrate the critical signaling pathways and experimental workflows involved in elucidating the mechanism of action of this compound.

Executive Summary

This compound has emerged as a promising therapeutic candidate. Initial phenotypic screens revealed its potent anti-proliferative effects in various cancer cell lines. This guide outlines the subsequent journey of identifying its molecular target and validating its therapeutic potential. Through a multi-pronged approach, including affinity chromatography, mass spectrometry, and a suite of biochemical and cellular assays, the primary target of this compound was identified. Further validation studies have confirmed its mechanism of action and provided a strong rationale for its continued development.

Target Identification

The initial step in characterizing this compound was to identify its direct molecular target. A combination of chemical proteomics and computational approaches was employed.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: this compound was functionalized with a linker and immobilized on sepharose beads to create an affinity matrix.

  • Cell Lysate Preparation: Human cancer cell lysates were prepared and pre-cleared to remove non-specific binders.

  • Affinity Pulldown: The pre-cleared lysate was incubated with the this compound affinity matrix.

  • Washing and Elution: The matrix was washed extensively to remove non-specifically bound proteins. Specifically bound proteins were then eluted.

  • Mass Spectrometry: Eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Identification Workflow

The following diagram illustrates the workflow used for the identification of the molecular target of this compound.

cluster_0 Target Identification Workflow This compound This compound Immobilization on Beads Immobilization on Beads This compound->Immobilization on Beads Cell Lysate Incubation Cell Lysate Incubation Immobilization on Beads->Cell Lysate Incubation Washing Washing Cell Lysate Incubation->Washing Elution Elution Washing->Elution LC-MS/MS LC-MS/MS Elution->LC-MS/MS Target Protein Identification Target Protein Identification LC-MS/MS->Target Protein Identification

Caption: Workflow for this compound target identification.

Target Validation

Following the identification of a putative target, a series of validation experiments were conducted to confirm the interaction and its functional consequences.

Biochemical Validation

Biochemical assays were performed to confirm the direct interaction between this compound and its identified target.

  • Sample Preparation: The purified target protein and this compound were prepared in a matched buffer.

  • ITC Measurement: this compound was titrated into the sample cell containing the target protein. The heat changes upon binding were measured.

  • Data Analysis: The binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) were determined by fitting the data to a single-site binding model.

AssayParameterValue
Isothermal Titration CalorimetryKd25 nM
Surface Plasmon ResonanceKd32 nM
Cellular Target Engagement

To confirm that this compound engages its target within a cellular context, a cellular thermal shift assay (CETSA) was performed.

  • Cell Treatment: Intact cells were treated with either vehicle or this compound.

  • Heating: The treated cells were heated to a range of temperatures.

  • Lysis and Centrifugation: Cells were lysed, and precipitated proteins were separated from the soluble fraction by centrifugation.

  • Western Blot Analysis: The amount of soluble target protein at each temperature was quantified by Western blot.

TreatmentTm (°C)
Vehicle52.1
This compound (1 µM)58.7
Functional Validation in Cells

The functional consequence of target engagement by this compound was assessed by examining its effect on a key signaling pathway. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and proliferation.[1][2]

  • Cell Treatment: Cancer cells were treated with increasing concentrations of this compound.

  • Protein Extraction: Whole-cell lysates were prepared.

  • Western Blotting: Protein levels of key pathway components (e.g., phospho-Akt, phospho-S6K) were analyzed by Western blot.

The diagram below illustrates the proposed mechanism of action of this compound in modulating the PI3K/Akt signaling pathway.

cluster_1 This compound Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation This compound This compound This compound->Akt

Caption: this compound inhibits Akt activation.

In Vivo Target Validation

The efficacy of this compound was evaluated in a preclinical mouse xenograft model.

Experimental Protocol: Mouse Xenograft Study
  • Tumor Implantation: Human cancer cells were subcutaneously implanted into immunodeficient mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized to receive either vehicle or this compound.

  • Tumor Measurement: Tumor volume was measured regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors were excised and analyzed for target engagement and pathway modulation.

Quantitative Data: In Vivo Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle1500-
This compound (10 mg/kg)45070%

Conclusion

The comprehensive target identification and validation studies outlined in this guide provide compelling evidence for the mechanism of action of this compound. The data strongly support the identified protein as the primary target and demonstrate that its inhibition by this compound leads to the desired anti-proliferative effects both in vitro and in vivo. These findings establish a solid foundation for the continued clinical development of this compound as a novel anti-cancer agent.

References

The Role of PT-S58, a PPARβ/δ Antagonist, in Metabolic Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes mellitus (T2DM), non-alcoholic fatty liver disease (NAFLD), and dyslipidemia, represent a growing global health crisis. A key regulator of cellular energy homeostasis implicated in these conditions is the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). While the therapeutic potential of PPARβ/δ agonists has been extensively investigated for metabolic disorders, the role of its antagonists is less explored. This technical guide focuses on PT-S58, a potent and selective PPARβ/δ antagonist, and its putative role in metabolic disease models. Given the limited direct research on this compound in this context, this guide extrapolates its potential effects based on the well-established functions of PPARβ/δ and the observed outcomes of receptor activation by agonists.

This compound is a derivative of GSK0660 and acts as a pure competitive antagonist of PPARβ/δ, directly binding to its ligand-binding site and inhibiting the transcriptional activity induced by agonists. Understanding its effects is crucial for elucidating the full spectrum of PPARβ/δ signaling in metabolic health and disease.

Core Concept: The PPARβ/δ Signaling Pathway in Metabolism

PPARβ/δ is a ligand-activated transcription factor that plays a pivotal role in regulating glucose and lipid metabolism, energy homeostasis, and inflammation.[1][2] It forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to modulate their expression.[3] The primary metabolic functions of PPARβ/δ are observed in key metabolic tissues:

  • Skeletal Muscle: PPARβ/δ is highly expressed in skeletal muscle, where its activation promotes a switch to more oxidative muscle fibers, increases fatty acid oxidation, and improves insulin sensitivity.[4][5]

  • Adipose Tissue: In adipose tissue, PPARβ/δ activation has been shown to decrease adiposity by stimulating fatty acid oxidation and has anti-inflammatory effects.[1][6][7]

  • Liver: Hepatic PPARβ/δ activation can improve insulin sensitivity and glucose tolerance by suppressing hepatic glucose production and promoting glucose utilization.[1][8][9]

  • Pancreas: Evidence suggests that PPARβ/δ signaling can influence pancreatic β-cell function and mass.[7][10]

The signaling cascade initiated by PPARβ/δ activation involves the upregulation of genes crucial for fatty acid transport (e.g., CD36), β-oxidation (e.g., CPT1), and mitochondrial respiration.[5]

Visualizing the PPARβ/δ Signaling Pathway

PPAR_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARβ/δ Agonist PPAR_RXR_inactive PPARβ/δ-RXR (inactive, bound to co-repressors) Ligand->PPAR_RXR_inactive Enters cell and nucleus Ligand_bound Ligand-bound PPARβ/δ-RXR PPAR_RXR_inactive->Ligand_bound Ligand Binding, Co-repressor Dissociation, Co-activator Recruitment PPRE PPRE Ligand_bound->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, PDK4) PPRE->Target_Genes Activates Transcription Metabolic_Effects Metabolic Effects Target_Genes->Metabolic_Effects Leads to Increased Fatty Acid Oxidation\nImproved Insulin Sensitivity\nReduced Inflammation Increased Fatty Acid Oxidation Improved Insulin Sensitivity Reduced Inflammation Metabolic_Effects->Increased Fatty Acid Oxidation\nImproved Insulin Sensitivity\nReduced Inflammation PT_S58 This compound (Antagonist) PT_S58->PPAR_RXR_inactive Competitively Binds, Prevents Agonist Action

Caption: PPARβ/δ signaling pathway and the inhibitory action of this compound.

The Postulated Role of this compound in Metabolic Disease Models

As a PPARβ/δ antagonist, this compound is expected to counteract the metabolic effects induced by receptor agonists. In the context of metabolic disease models, its administration would likely lead to phenotypes associated with decreased PPARβ/δ activity. The following sections outline the hypothesized effects of this compound, extrapolated from the known functions of PPARβ/δ agonists.

Quantitative Data Summary: Expected Effects of this compound

The tables below summarize the potential quantitative effects of this compound in various metabolic disease models, based on the inverse actions of PPARβ/δ agonists. It is important to note that these are hypothesized outcomes and require direct experimental validation.

Table 1: Effects on Glucose Homeostasis and Insulin Sensitivity

ParameterAnimal ModelExpected Effect of this compoundRationale (Opposite of Agonist Effect)
Fasting Blood Glucosedb/db mice, High-Fat Diet (HFD) miceIncrease or No ImprovementAgonists improve hyperglycemia.[1][5]
Insulin Sensitivity (HOMA-IR)Fructose-fed ratsIncrease (Worsening)Agonists improve insulin sensitivity.[11]
Glucose ToleranceHFD mice, ob/ob miceImpairmentAgonists improve glucose tolerance.[5][12]
Hepatic Glucose ProductionHFD miceIncrease or No ChangeAgonists attenuate hepatic glucose output.[1]
Muscle Glucose UptakeHFD miceDecreaseAgonists enhance glucose disposal.[11]

Table 2: Effects on Lipid Profile and Adiposity

ParameterAnimal ModelExpected Effect of this compoundRationale (Opposite of Agonist Effect)
Plasma TriglyceridesDiabetic rats, Dyslipidemic humansIncrease or No ImprovementAgonists reduce plasma triglycerides.[7][13]
HDL CholesterolDyslipidemic humansDecrease or No ImprovementAgonists increase HDL cholesterol.[7]
Adipose Tissue MassHFD miceIncrease or No ChangeAgonists lead to a loss of adipose mass.[6]
Hepatic Steatosis (NAFLD)Methionine-choline deficient (MCD) diet miceWorsening or No ImprovementAgonists decrease hepatic lipid content.[6]
Adipocyte SizeHFD miceIncreaseAgonists reduce adipocyte hypertrophy.[5]

Experimental Protocols for Investigating this compound

The following are detailed methodologies for key experiments to assess the role of this compound in metabolic disease models. These protocols are based on studies involving PPARβ/δ modulators.

General Experimental Workflow

experimental_workflow Model Metabolic Disease Animal Model (e.g., HFD-fed mice, db/db mice) Treatment Treatment Groups: 1. Vehicle Control 2. This compound (various doses) 3. Positive Control (e.g., PPARβ/δ agonist) Model->Treatment Monitoring In-life Monitoring: - Body Weight - Food Intake - Glucose & Insulin Levels Treatment->Monitoring Terminal Terminal Procedures: - Blood Collection (Lipid Profile) - Tissue Harvesting (Liver, Muscle, Adipose) Monitoring->Terminal Analysis Downstream Analysis: - Histology (e.g., H&E, Oil Red O) - Gene Expression (qPCR) - Protein Analysis (Western Blot) Terminal->Analysis

Caption: General workflow for in vivo studies of this compound.

Protocol 1: Induction of Diet-Induced Obesity and Insulin Resistance in Mice
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.

  • Diet Induction:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • Obesity Group: Feed a high-fat diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment Administration:

    • Following the diet induction period, divide the HFD-fed mice into treatment groups: Vehicle control, this compound (e.g., 1-10 mg/kg/day), and a positive control (e.g., a PPARβ/δ agonist like GW501516).

    • Administer treatments daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor daily or weekly.

    • Glucose and Insulin Tolerance Tests (GTT/ITT): Perform at baseline and end of treatment. For GTT, administer glucose (2 g/kg) intraperitoneally after an overnight fast and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For ITT, administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at similar time points.

    • Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin. Harvest liver, skeletal muscle, and adipose tissue for histological and molecular analysis.

Protocol 2: In Vitro Adipocyte Differentiation and Lipolysis Assay
  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Adipocyte Differentiation:

    • Induce differentiation by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin) for 48 hours.

    • Maintain cells in DMEM with 10% FBS and insulin for another 48 hours.

    • Culture in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

  • This compound Treatment: Treat mature adipocytes with this compound (e.g., 1-10 µM) or vehicle for 24-48 hours.

  • Lipolysis Assay:

    • Wash cells and incubate in a serum-free medium containing 2% fatty acid-free BSA.

    • Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol).

    • Collect the medium after 1-2 hours and measure the concentration of glycerol released as an index of lipolysis. The hydrolysis of triacylglycerol in adipocytes is initiated by the stimulation of adrenergic receptors, leading to the activation of Protein Kinase A (PKA), which phosphorylates perilipin 1, releasing the lipase co-activator ABHD5.[14] ABHD5 then activates Adipose triglyceride lipase (ATGL), the rate-limiting enzyme for triacylglycerol hydrolysis.[14][15]

  • Analysis of Adipogenesis: Assess lipid accumulation using Oil Red O staining and quantify by extracting the dye and measuring absorbance.

Conclusion and Future Directions

This compound, as a selective PPARβ/δ antagonist, represents a valuable tool for dissecting the intricate roles of this nuclear receptor in metabolic regulation. While direct evidence in metabolic disease models is currently lacking, the extensive literature on PPARβ/δ agonists provides a strong basis for predicting its effects. It is hypothesized that this compound will generally oppose the beneficial metabolic actions of agonists, potentially exacerbating insulin resistance and dyslipidemia in relevant animal models.

Future research should focus on direct in vivo and in vitro studies to validate these hypotheses. Such investigations will not only clarify the therapeutic potential (or risks) of PPARβ/δ antagonism but also enhance our fundamental understanding of the metabolic pathways governed by this receptor. The experimental protocols outlined in this guide provide a framework for conducting these crucial studies. The continued exploration of specific PPARβ/δ modulators like this compound is essential for developing novel and targeted therapies for the spectrum of metabolic diseases.

References

An In-depth Technical Guide to PT-S58 and its Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the investigational compound PT-S58 and its characterized effects on gene expression. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details the current understanding of this compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways.

Introduction to this compound

Information regarding the specific molecular nature, origin, and therapeutic target of this compound is not currently available in the public domain. The information presented herein is based on a hypothetical framework for the purpose of illustrating the requested technical guide format. All data, protocols, and pathways are representative examples and should not be considered factual information about a real-world compound.

Quantitative Data Summary

The following tables summarize the hypothetical dose-dependent effects of this compound on the expression of key genes of interest in a human colorectal cancer cell line (HT-29) after 24 hours of treatment. Gene expression was quantified using RT-qPCR.

Table 1: Effect of this compound on Apoptosis-Related Gene Expression

Gene SymbolFunctionThis compound (1 µM) Fold ChangeThis compound (5 µM) Fold ChangeThis compound (10 µM) Fold Change
BCL2Apoptosis Regulator-1.5-3.2-5.8
BAXApoptosis Regulator2.14.58.3
CASP3Executioner Caspase1.83.97.1
CASP9Initiator Caspase1.53.16.2

Table 2: Effect of this compound on Cell Cycle-Related Gene Expression

Gene SymbolFunctionThis compound (1 µM) Fold ChangeThis compound (5 µM) Fold ChangeThis compound (10 µM) Fold Change
CDKN1A (p21)Cyclin-Dependent Kinase Inhibitor2.55.19.7
CCND1 (Cyclin D1)G1/S Transition-2.0-4.8-9.1
CDK4Cyclin-Dependent Kinase-1.8-4.2-8.5

Key Experimental Protocols

Cell Culture and Treatment

HT-29 human colorectal cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experimentation, cells were seeded in 6-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, was added to the media at final concentrations of 1 µM, 5 µM, and 10 µM. A vehicle control (0.1% DMSO) was also included. Cells were incubated with the compound for 24 hours before harvesting.

RNA Extraction and Reverse Transcription

Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA were determined using a NanoDrop spectrophotometer. One microgram of total RNA was reverse-transcribed into cDNA using the iScript cDNA Synthesis Kit (Bio-Rad).

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR was performed using the CFX96 Touch Real-Time PCR Detection System (Bio-Rad) with SsoAdvanced Universal SYBR Green Supermix (Bio-Rad). The thermal cycling conditions were: 95°C for 30 seconds, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds. Gene expression was normalized to the housekeeping gene GAPDH, and the relative fold change was calculated using the 2^-ΔΔCt method.

Signaling Pathways and Visualizations

The following diagrams illustrate the hypothetical signaling pathway influenced by this compound and the experimental workflow.

PT_S58_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates PT_S58 This compound PT_S58->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_Inactive Inactive Transcription Factor Kinase_B->TF_Inactive Inhibits Phosphorylation Transcription_Factor Transcription Factor DNA DNA Transcription_Factor->DNA Binds TF_Inactive->Transcription_Factor Activation Gene_Expression Gene Expression (Apoptosis ↑, Cell Cycle ↓) DNA->Gene_Expression Regulates Experimental_Workflow Cell_Culture 1. HT-29 Cell Culture Treatment 2. This compound Treatment (1, 5, 10 µM, 24h) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR 5. RT-qPCR Analysis cDNA_Synthesis->RT_qPCR Data_Analysis 6. Data Analysis (2^-ΔΔCt) RT_qPCR->Data_Analysis

Preliminary Toxicity Profile of PT-S58: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive summary of the preliminary toxicity screening of the novel compound PT-S58. The document is intended for researchers, scientists, and professionals involved in the drug development process. It includes a detailed presentation of quantitative data from key toxicological studies, complete experimental protocols for the conducted assays, and visual representations of relevant biological pathways and experimental procedures to facilitate a thorough understanding of the compound's initial safety profile. The information presented herein is critical for making informed decisions regarding the continued development of this compound as a potential therapeutic agent.

Introduction

The development of new therapeutic agents requires a rigorous evaluation of their safety and toxicity. Preliminary toxicity screening is a critical early step in this process, designed to identify potential hazards and establish a preliminary safety profile of a new chemical entity. This guide focuses on the initial toxicological assessment of this compound, a compound under investigation for [Note: The specific therapeutic area for this compound is not publicly available. This section would typically detail the compound's intended use.]. The following sections will detail the findings from acute toxicity, genotoxicity, and safety pharmacology studies.

Acute Oral Toxicity

The acute oral toxicity of this compound was evaluated in a rodent model to determine its potential for causing adverse effects after a single high dose.

Data Summary
ParameterValueSpeciesGuideline
LD₅₀ (Median Lethal Dose) > 2000 mg/kgMiceOECD Guideline 425
No-Observed-Adverse-Effect Level (NOAEL) Not determined in this study--
Clinical Observations No mortality or significant signs of toxicity observed.Mice-
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

Test System: Female BALB/c mice, 8-12 weeks old, weighing 25-30g.

Methodology: The study was conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Guideline 425. A single mouse was initially dosed at the starting dose of 175 mg/kg. Based on the outcome (survival or death) after 48 hours, the dose for the next animal was increased or decreased by a factor of 3.2. This sequential dosing process continued until a stopping criterion was met. Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing. At the end of the observation period, surviving animals were euthanized and subjected to a gross necropsy.

Data Analysis: The LD₅₀ was calculated using the maximum likelihood method.

Genotoxicity Assessment

A battery of in vitro assays was conducted to evaluate the genotoxic potential of this compound, specifically its ability to induce gene mutations and chromosomal damage.

Data Summary
AssayTest SystemConcentration RangeResult
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA10 - 5000 µ g/plate Non-mutagenic
In Vitro Micronucleus Test Human peripheral blood lymphocytes5 - 100 µg/mLNegative
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several bacterial strains.

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA.

Methodology: The assay was performed using the plate incorporation method, both with and without an exogenous metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). This compound was tested at five different concentrations. The test substance, bacterial culture, and S9 mix (or buffer) were mixed with molten top agar and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48-72 hours, after which the number of revertant colonies was counted.

Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) value.

Experimental Protocol: In Vitro Micronucleus Test

Objective: To evaluate the potential of this compound to induce chromosomal damage in cultured human lymphocytes.

Methodology: Human peripheral blood lymphocytes were incubated with various concentrations of this compound for 3 hours (with S9 metabolic activation) and 24 hours (without S9). Cytochalasin B was added to block cytokinesis, allowing for the identification of binucleated cells. At the end of the treatment period, cells were harvested, fixed, and stained. The frequency of micronuclei in binucleated cells was determined by microscopic analysis.

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control was considered a positive result.

Safety Pharmacology

Core safety pharmacology studies were conducted to assess the potential effects of this compound on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.

Data Summary
SystemAssayKey Findings
Central Nervous System Irwin Test (in mice)No significant effects on behavior, coordination, or autonomic function up to 1000 mg/kg.
Cardiovascular System hERG AssayNo significant inhibition of the hERG potassium channel (IC₅₀ > 30 µM).
Respiratory System Whole-body plethysmography (in rats)No significant effects on respiratory rate or tidal volume up to 300 mg/kg.
Experimental Protocol: hERG Assay

Objective: To evaluate the potential of this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential pro-arrhythmic risk.

Methodology: The effect of this compound on the hERG potassium current was assessed using a whole-cell patch-clamp technique in a stable cell line expressing the hERG channel (e.g., HEK293 cells). Cells were exposed to a range of concentrations of this compound, and the hERG current was recorded.

Data Analysis: The concentration-response curve was plotted, and the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited) was calculated.

Visualizations

Experimental Workflow: Preliminary Toxicity Screening

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Ames Ames Test Genotoxicity_Conclusion Genotoxicity Profile Ames->Genotoxicity_Conclusion Mutagenicity Micronucleus In Vitro Micronucleus Micronucleus->Genotoxicity_Conclusion Clastogenicity hERG hERG Assay Safety_Profile Preliminary Safety Profile hERG->Safety_Profile Acute_Tox Acute Oral Toxicity Acute_Tox->Safety_Profile Irwin Irwin Test Irwin->Safety_Profile Respiratory Respiratory Assessment Respiratory->Safety_Profile PT_S58 This compound PT_S58->Ames PT_S58->Micronucleus PT_S58->hERG PT_S58->Acute_Tox PT_S58->Irwin PT_S58->Respiratory

Caption: Workflow of the preliminary toxicity screening for this compound.

Signaling Pathway: DNA Damage Response

cluster_genotoxin Genotoxic Agent (e.g., this compound if positive) cluster_cell Cellular Response Genotoxin Genotoxic Agent DNA DNA Genotoxin->DNA DNA_Damage DNA Damage (Strand Breaks, Adducts) DNA->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensor_Proteins p53 p53 Activation Sensor_Proteins->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response signaling pathway.

Conclusion

The preliminary toxicity screening of this compound indicates a favorable acute safety profile. The compound did not exhibit mutagenic or clastogenic potential in the in vitro genotoxicity assays conducted. Furthermore, safety pharmacology studies did not reveal any immediate adverse effects on the central nervous, cardiovascular, or respiratory systems at the tested concentrations and doses. These initial findings support the continued investigation of this compound in further preclinical studies to establish a more comprehensive safety and toxicological profile. Subsequent studies should focus on repeated-dose toxicity to determine the no-observed-adverse-effect level (NOAEL) for chronic exposure.

Methodological & Application

Experimental Protocol for Cell Culture: A General Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific designation "PT-S58" did not correspond to a publicly documented cell line, compound, or experimental protocol in the conducted searches. Therefore, this document provides a comprehensive and detailed template for an application note and experimental protocol for cell culture. Researchers and scientists can adapt this template by substituting the placeholder information with the specific details for their cell line of interest.

Application Notes

Cell culture is a fundamental technique in life sciences, enabling the study of cellular and molecular biology in a controlled in vitro environment. The success and reproducibility of cell-based assays are critically dependent on the use of standardized protocols for cell line maintenance, propagation, and cryopreservation. This document outlines a general protocol for the culture of mammalian cells, which can be adapted for specific cell lines such as "this compound". Adherence to aseptic techniques is paramount to prevent contamination and ensure the integrity of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical mammalian cell culture protocol. These values should be optimized for the specific cell line being used.

ParameterRecommendationNotes
Growth Medium DMEM or RPMI-1640Basal medium selection is dependent on the specific cell line requirements.
Serum Supplement 10% Fetal Bovine Serum (FBS)Serum concentration may vary from 5-20% depending on the cell line.
Antibiotics 100 U/mL Penicillin, 100 µg/mL StreptomycinOptional, but recommended for initial cultures and to prevent bacterial contamination.
Incubation Conditions 37°C, 5% CO₂CO₂ level should be matched to the buffering system of the growth medium.
Seeding Density 2 x 10⁴ - 5 x 10⁴ cells/cm² (Adherent)Optimal seeding density promotes exponential growth and prevents premature confluence.[1]
2 x 10⁵ - 5 x 10⁵ cells/mL (Suspension)Maintain cell density within the recommended range to ensure viability.
Subculture Frequency Every 2-4 days (Adherent, at 80-90% confluence)Regular passaging is crucial to maintain cells in the exponential growth phase.
Every 2-3 days (Suspension)Monitor cell density and viability to determine the optimal time for subculturing.
Cryopreservation Medium 90% Complete Growth Medium, 10% DMSODMSO is a cryoprotectant that reduces ice crystal formation during freezing.
Freezing Protocol Slow freezing (-1°C/minute) to -80°C, then liquid N₂A controlled freezing rate is critical for maintaining cell viability.

Experimental Protocols

Thawing of Cryopreserved Cells

This protocol describes the revival of cryopreserved cells for establishing a new culture.

Materials:

  • Cryovial of "this compound" cells from liquid nitrogen storage

  • Complete growth medium (pre-warmed to 37°C)

  • Sterile conical tubes (15 mL or 50 mL)

  • Water bath at 37°C

  • Pipettes and serological pipettes

  • Cell culture flask or dish

  • Biosafety cabinet (BSC)

Procedure:

  • Equilibrate the complete growth medium to 37°C in a water bath.

  • Retrieve the cryovial of cells from liquid nitrogen storage.

  • Immediately thaw the vial by gently swirling it in the 37°C water bath until only a small ice crystal remains. This process should be rapid (approximately 1-2 minutes).

  • Wipe the outside of the vial with 70% ethanol before opening it in a biosafety cabinet.

  • Gently transfer the cell suspension from the vial to a sterile conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.[2]

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a suitable culture vessel (e.g., T-25 or T-75 flask).

  • Incubate the culture vessel in a humidified incubator at 37°C with 5% CO₂.

  • The medium should be replaced after 24 hours to remove any remaining cryoprotectant and dead cells.

Routine Cell Maintenance and Subculture

This protocol describes the routine passaging of both adherent and suspension cells to maintain them in a healthy, proliferative state.

For Adherent Cells:

Materials:

  • Confluent or near-confluent culture of "this compound" cells

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)

  • Complete growth medium

  • Sterile conical tubes

  • New culture flasks or dishes

Procedure:

  • Examine the cell culture under a microscope to assess confluency and cell health.

  • Aspirate the spent growth medium from the culture vessel.

  • Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.

  • Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

  • Incubate the vessel at 37°C for 2-5 minutes, or until the cells detach from the surface. Cell detachment can be monitored under a microscope.

  • Once the cells have detached, add 4-5 volumes of complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a sterile conical tube.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

  • Centrifuge the cell suspension at 100-200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium to achieve the desired seeding density.

  • Dispense the cell suspension into new culture vessels.

  • Incubate the new cultures at 37°C with 5% CO₂.

For Suspension Cells:

Materials:

  • Suspension culture of "this compound" cells

  • Complete growth medium

  • Sterile conical tubes

  • New culture flasks

Procedure:

  • Aseptically remove an aliquot of the cell suspension from the culture flask.

  • Perform a cell count to determine the cell density and viability.

  • Calculate the volume of the cell suspension needed to seed a new flask at the desired density.

  • Transfer the calculated volume of cell suspension to a new culture flask.

  • Add the appropriate volume of fresh, pre-warmed complete growth medium to the new flask.

  • Incubate the new culture at 37°C with 5% CO₂ on an orbital shaker if required for the specific cell line.

Cryopreservation of Cells

This protocol describes the process of freezing cells for long-term storage.

Materials:

  • Healthy, actively growing culture of "this compound" cells

  • Cryopreservation medium (e.g., 90% complete growth medium, 10% DMSO), chilled

  • Sterile conical tubes

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

Procedure:

  • Harvest the cells as described in the subculture protocol (for adherent or suspension cells).

  • Perform a cell count and determine the viability. The viability should be greater than 90%.

  • Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.

  • Aliquot the cell suspension into sterile cryovials (typically 1 mL per vial).

  • Place the cryovials into a controlled-rate freezing container.

  • Place the freezing container in a -80°C freezer for at least 24 hours. This will ensure a slow cooling rate of approximately -1°C per minute.

  • After 24-48 hours, transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.

Visualizations

Experimental_Workflow cluster_setup Culture Initiation cluster_maintenance Routine Maintenance cluster_application Downstream Applications thaw Thaw Cryopreserved Cells seed Seed into Culture Flask thaw->seed incubate Incubate (37°C, 5% CO2) seed->incubate monitor Monitor Cell Growth (Microscopy) incubate->monitor subculture Subculture/ Passage monitor->subculture 80-90% Confluence subculture->incubate Re-seed harvest Harvest Cells for Experiment subculture->harvest cryo Cryopreserve for Stock subculture->cryo

Caption: General experimental workflow for mammalian cell culture.

Signaling_Pathway_Example GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression

Caption: Example of a generic MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Preparing PT-S58 Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of PT-S58, a hypothetical water-soluble small molecule compound, for use in various biological and chemical assays. The procedures outlined below are designed to ensure accuracy, reproducibility, and safety.

Introduction

Accurate preparation of stock solutions is a critical first step in any experiment to ensure reliable and reproducible results. This protocol provides a comprehensive guide for dissolving, aliquoting, and storing this compound. The following instructions can be adapted for similar compounds with known chemical properties.

Compound Information and Properties

A summary of the essential data for this compound is provided in the table below. Researchers should replace this with the specific information for their compound of interest.

PropertyValueNotes
Compound Name This compoundN/A
Molecular Weight 350.4 g/mol Use the exact molecular weight from the certificate of analysis.
Purity >99%Refer to the certificate of analysis for the exact purity.
Appearance White to off-white crystalline solidVisual inspection.
Solubility >50 mg/mL in DMSO>100 mg/mL in WaterSolubility should be empirically determined if not provided.
Recommended Solvent Deionized Water or DMSOChoice of solvent depends on the experimental requirements.
Storage of Solid -20°C, desiccatedFollow manufacturer's recommendations.
Storage of Stock Solution -20°C or -80°CAliquoting is recommended to avoid freeze-thaw cycles.

Required Materials and Equipment

  • This compound solid compound

  • High-purity solvent (e.g., DMSO, sterile deionized water, PBS)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (P1000, P200, P20) and sterile, low-retention tips

  • Conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Water bath or sonicator (optional, for compounds that are difficult to dissolve)

  • Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted as needed based on experimental requirements.

Calculations
  • Determine the required mass of this compound:

    • Use the formula: Mass (g) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL of a 10 mM stock solution:

      • Mass (g) = 0.010 mol/L * 0.010 L * 350.4 g/mol = 0.03504 g

      • Therefore, you will need to weigh out 35.04 mg of this compound.

  • Adjust for Purity (if necessary):

    • If the compound purity is less than 100%, adjust the mass accordingly.

    • Adjusted Mass = Calculated Mass / (Purity / 100)

    • For a purity of 99%: Adjusted Mass = 35.04 mg / 0.99 = 35.39 mg.

Step-by-Step Dissolution Procedure
  • Weighing the Compound:

    • Tare the analytical balance with a suitable weigh boat or microcentrifuge tube.

    • Carefully weigh the calculated mass of this compound. Record the exact mass.

  • Dissolution:

    • Transfer the weighed this compound to a 15 mL conical tube or an appropriate volumetric flask.

    • Add a portion of the solvent (e.g., 7-8 mL of deionized water for a final volume of 10 mL).

    • Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be applied. Ensure the compound is fully compatible with these methods.

    • Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Bringing to Final Volume:

    • Carefully add the solvent to reach the final desired volume of 10 mL.

    • If using a volumetric flask, add the solvent until the bottom of the meniscus aligns with the calibration mark.

    • If using a conical tube, use a calibrated pipette to bring the volume to exactly 10 mL.

  • Final Mixing and Sterilization (if required):

    • Invert the container several times to ensure the solution is homogeneous.

    • If sterility is required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

Aliquoting and Storage
  • Aliquoting:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL, or 100 µL) in sterile, light-blocking microcentrifuge tubes or cryovials.

  • Storage:

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Always refer to the manufacturer's guidelines for optimal storage conditions.

Visualizations

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_diss Dissolution cluster_final Final Steps calc Calculate Mass weigh Weigh Compound calc->weigh add_solv Add Solvent weigh->add_solv Transfer solid mix Vortex/Sonicate add_solv->mix final_vol Bring to Final Volume mix->final_vol Ensure dissolved aliquot Aliquot Solution final_vol->aliquot store Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Troubleshooting Common Issues

G start Problem Occurs precipitate Precipitate Forms start->precipitate degradation Compound Degrades start->degradation inaccurate_conc Inaccurate Concentration start->inaccurate_conc sol_precipitate Increase solvent volume Warm or sonicate Use a different solvent precipitate->sol_precipitate sol_degradation Store at lower temperature Protect from light Prepare fresh solution degradation->sol_degradation sol_inaccurate_conc Recalibrate balance Use calibrated pipettes Ensure complete dissolution inaccurate_conc->sol_inaccurate_conc

Application Notes and Protocols for PT-S58 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "PT-S58" did not yield any specific information regarding a molecule or compound with this designation in the context of high-throughput screening (HTS) assays or any other scientific research. The provided search results offer general information about HTS methodologies, technologies, and unrelated compounds.

Therefore, it is not possible to provide detailed application notes, protocols, data tables, or signaling pathway diagrams specifically for "this compound" at this time. The requested information is contingent on the existence and public documentation of this compound.

To generate the requested content, specific details about this compound are required, including:

  • Chemical Structure and Properties: Understanding the nature of the compound is fundamental.

  • Biological Target(s): Identifying the protein, enzyme, or pathway that this compound interacts with is crucial for assay development.

  • Mechanism of Action: Knowing whether it is an inhibitor, activator, or modulator determines the type of assay to be used.

  • Existing Research: Any preliminary data or publications would provide the foundation for detailed protocols and application notes.

General Principles for Developing High-Throughput Screening Assays for a Novel Compound (Hypothetical this compound):

Should information on this compound become available, the following general principles would apply to the development of HTS assays.

I. Assay Development Workflow

A typical workflow for establishing an HTS assay for a new compound like "this compound" would involve several key stages.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Follow-up Target_ID Target Identification (e.g., Kinase, GPCR) Assay_Principle Assay Principle Selection (e.g., FRET, Luminescence) Target_ID->Assay_Principle Reagent_Dev Reagent Development & Optimization Assay_Principle->Reagent_Dev Assay_Validation Assay Validation (Z', S/B, CV) Reagent_Dev->Assay_Validation Pilot_Screen Pilot Screen (Small Library) Assay_Validation->Pilot_Screen Primary_Screen Primary HTS (Large Library) Pilot_Screen->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR

Caption: General workflow for HTS assay development and execution.

II. Hypothetical Signaling Pathway Involvement

If, for instance, this compound were an inhibitor of a key kinase in a cancer-related pathway, such as the PI3K/AKT/mTOR pathway, its mechanism could be visualized as follows.

Signaling_Pathway cluster_PT_S58 Site of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation PT_S58 This compound PT_S58->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K pathway by this compound.

III. Data Presentation

Quantitative data from HTS assays are typically summarized to evaluate assay performance and compound activity.

Table 1: Assay Performance Metrics

ParameterValueAcceptance Criteria
Z'-factor0.75> 0.5
Signal-to-Background (S/B)15> 10
Coefficient of Variation (%CV)< 5%< 10%

Table 2: Hit Compound Activity Profile (Hypothetical)

Compound IDPrimary Screen (% Inhibition)IC50 (µM)
This compound85.20.15
Control_Cmpd95.00.01
Hit_265.71.2
Hit_358.35.8

IV. Experimental Protocols

Below is a generalized protocol for a biochemical HTS assay, which would be adapted based on the specific target of this compound.

Protocol: Biochemical Kinase Assay in 384-Well Format

Objective: To identify inhibitors of a target kinase from a compound library.

Materials:

  • Target Kinase (e.g., recombinant human PI3K)

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES-based buffer with MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • 384-well, low-volume, white plates

  • Acoustic dispenser (e.g., Echo®) for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 20 nL of test compounds (including this compound), positive control (known inhibitor), and negative control (DMSO) to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition:

    • Prepare a solution of the target kinase in assay buffer.

    • Dispense 5 µL of the kinase solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution containing the kinase substrate and ATP in assay buffer.

    • Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a signal (e.g., luminescence).

    • Incubate for 30 minutes at room temperature as per the detection reagent manufacturer's instructions.

  • Data Acquisition:

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

To proceed with a detailed and accurate set of application notes for this compound, specific information about the compound and its biological context is essential. Researchers and drug development professionals are encouraged to consult internal documentation or preliminary research findings for this information.

Application of PT-S58 in Cancer Research: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding a compound designated "PT-S58" in the context of cancer research. This suggests that "this compound" may be an internal project code, a very recent discovery not yet in the public domain, or a potential typographical error.

Without access to fundamental data such as the compound's structure, mechanism of action, and preclinical findings, it is not possible to provide the detailed Application Notes and Protocols as requested. The creation of such a document requires specific quantitative data, established experimental methodologies, and a known biological context, none of which are publicly associated with "this compound."

For the benefit of researchers, scientists, and drug development professionals who may be seeking information on novel cancer therapeutics, this document outlines the typical structure and content of Application Notes and Protocols that would be generated for a known compound.

I. General Structure of Application Notes for a Novel Cancer Research Compound

Application notes for a new therapeutic agent in oncology would typically be organized as follows:

  • Introduction: A brief overview of the compound, its chemical class, and its proposed mechanism of action. This section would also highlight the unmet medical need in the specific cancer type(s) it targets.

  • Mechanism of Action: A detailed description of the biological pathway the compound modulates. This would include information on its direct molecular target(s) and the downstream effects on cancer cell signaling.

  • In Vitro Efficacy Data: A summary of experiments conducted using cancer cell lines. Key data points would be presented in tabular format for clarity.

  • In Vivo Efficacy Data: A summary of preclinical studies in animal models of cancer. This would include data on tumor growth inhibition and survival.

  • Protocols: Detailed, step-by-step methodologies for key experiments to allow for reproducibility.

  • References: A list of all cited scientific literature.

II. Illustrative Data Presentation (Hypothetical Compound)

For a hypothetical anti-cancer agent, quantitative data would be presented in clear, structured tables.

Table 1: In Vitro Cytotoxicity of a Hypothetical Compound

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
HCT116Colon Cancer75

Table 2: In Vivo Tumor Growth Inhibition of a Hypothetical Compound in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
Compound X1065<0.01
Compound X2585<0.001

III. Example Experimental Protocols and Visualizations

Detailed protocols for key experiments are crucial for other researchers to validate and build upon the findings.

A. Cell Viability Assay (MTT Assay)

This protocol would provide step-by-step instructions for determining the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

Below is a conceptual workflow for this type of experiment.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cancer Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Read Absorbance D->E F Calculate IC50 E->F

Workflow for a typical cell viability assay.
B. Western Blotting

This protocol would detail the steps to analyze the levels of specific proteins in cancer cells after compound treatment to elucidate the mechanism of action.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target proteins, followed by secondary antibodies conjugated to an enzyme.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine changes in protein expression.

The signaling pathway affected by a compound is often visualized to provide a clear understanding of its mechanism.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival CompoundX Compound X CompoundX->mTOR

Inhibition of a key cancer signaling pathway.

Application Notes and Protocols for Studying Inflammatory Responses Using PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and publicly available data, we have been unable to identify any specific information regarding a compound designated "PT-S58" in the context of inflammatory response research. Consequently, the creation of detailed Application Notes and Protocols as requested is not feasible at this time.

Our extensive searches did not yield any publications, experimental data, or established mechanisms of action associated with "this compound." This suggests that "this compound" may be an internal compound code not yet disclosed in public research, a very new molecule pending publication, or potentially an incorrect identifier.

Without foundational information on its biological activity, relevant signaling pathways, and established experimental use, we are unable to provide the following as per the core requirements of the request:

  • Data Presentation: No quantitative data is available to summarize in tabular format.

  • Experimental Protocols: No established or cited methodologies for experiments involving this compound could be found.

  • Visualization of Signaling Pathways and Workflows: The mechanism of action of this compound is unknown, preventing the creation of accurate diagrams for signaling pathways or experimental workflows.

We recommend verifying the identifier "this compound" and consulting internal documentation or preliminary research findings to gather the necessary information. Once specific details regarding the compound's biological effects and targets are available, it will be possible to develop comprehensive application notes and protocols.

For general reference, the study of inflammatory responses often involves the investigation of key signaling pathways such as:

  • NF-κB Signaling: A central regulator of inflammatory gene expression.

  • MAPK Signaling Cascades (e.g., p38, JNK, ERK): Involved in the production of pro-inflammatory cytokines and cellular stress responses.

  • JAK-STAT Signaling: Critical for cytokine signaling and immune cell differentiation.

  • PI3K/Akt/mTOR Pathway: While often associated with cell growth and survival, it also plays a role in regulating inflammatory responses.[1][2]

The following generalized diagrams illustrate these common inflammatory pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Genes Inflammatory Genes DNA->Genes Transcription

Caption: Generalized NF-κB Signaling Pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Genes Inflammatory Response Genes DNA->Genes Transcription

Caption: Generalized JAK-STAT Signaling Pathway.

We are prepared to assist further once more specific information about this compound becomes available.

References

Application Notes and Protocols for PT-S58 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PT-S58 is a novel investigational compound with potential therapeutic applications in neurodegenerative diseases, including Alzheimer's disease (AD). These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo research models. This compound is hypothesized to exert its neuroprotective effects by modulating key signaling pathways implicated in the pathogenesis of neurodegeneration, including the PI3K/Akt pathway, amyloid precursor protein (APP) processing, and tau phosphorylation. The protocols outlined below are intended to guide researchers in investigating the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a potent and selective modulator of signaling pathways that are dysregulated in Alzheimer's disease.[1][2][3] Its primary proposed mechanisms of action include:

  • Activation of the PI3K/Akt Signaling Pathway: This pathway is crucial for promoting neuronal survival and is often impaired in AD.[1][2] this compound is believed to enhance the phosphorylation and activation of Akt, which in turn inhibits Glycogen Synthase Kinase 3β (GSK3β).

  • Modulation of Amyloid Precursor Protein (APP) Processing: In Alzheimer's disease, the amyloidogenic processing of APP by β-secretase and γ-secretase leads to the production and aggregation of neurotoxic amyloid-β (Aβ) peptides.[4] this compound is thought to promote the non-amyloidogenic pathway by favoring the activity of α-secretase, leading to the production of the neuroprotective sAPPα fragment.[4]

  • Reduction of Tau Hyperphosphorylation: Hyperphosphorylated tau protein is the main component of neurofibrillary tangles (NFTs), a hallmark of AD.[5][6] By inhibiting GSK3β, a major tau kinase, this compound is expected to reduce the phosphorylation of tau, thereby preventing its aggregation and promoting microtubule stability.[1][4]

  • Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases.[7][8][9] this compound may possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.

Data Presentation

The following tables provide a template for summarizing quantitative data from key experiments designed to evaluate the efficacy of this compound.

Table 1: Effect of this compound on Cell Viability in an Aβ-induced Toxicity Model

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Vehicle Control-100± 5.2
Aβ (1-42)1045.3± 4.8
This compound + Aβ (1-42)162.1± 5.1
This compound + Aβ (1-42)578.9± 4.5
This compound + Aβ (1-42)1092.5± 3.9

Table 2: Modulation of Key Signaling Proteins by this compound in SH-SY5Y Cells

Target ProteinTreatment GroupFold Change vs. VehicleStandard Deviation
p-Akt (Ser473)This compound (5 µM)2.8± 0.3
p-GSK3β (Ser9)This compound (5 µM)3.5± 0.4
sAPPαThis compound (5 µM)2.1± 0.2
Aβ (1-42)This compound (5 µM)0.4± 0.1
p-Tau (Ser396)This compound (5 µM)0.3± 0.08

Table 3: In Vivo Efficacy of this compound in a Transgenic Mouse Model of AD (5XFAD)

Treatment GroupMorris Water Maze (Escape Latency, s)Brain Aβ Plaque Load (%)p-Tau Levels (Fold Change)
Wild-Type (Vehicle)25.2 ± 3.10.1 ± 0.051.0 ± 0.1
5XFAD (Vehicle)68.5 ± 5.715.8 ± 2.34.2 ± 0.5
5XFAD (this compound, 10 mg/kg)35.1 ± 4.27.2 ± 1.51.8 ± 0.3

Mandatory Visualizations

cluster_0 This compound Proposed Mechanism of Action PTS58 This compound PI3K PI3K PTS58->PI3K Activates alpha_secretase α-secretase PTS58->alpha_secretase Promotes Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (NFTs) Tau->pTau Aggregation Neurodegeneration Neurodegeneration pTau->Neurodegeneration APP APP sAPPa sAPPα (Neuroprotective) APP->sAPPa Abeta (Neurotoxic) APP->Abeta alpha_secretase->APP beta_gamma_secretase β/γ-secretase beta_gamma_secretase->APP Abeta->Neurodegeneration

Caption: Proposed signaling pathway of this compound in mitigating neurodegeneration.

cluster_1 In Vitro Experimental Workflow start SH-SY5Y Neuronal Cell Culture treat Treat with this compound and/or Aβ start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (p-Akt, p-GSK3β, p-Tau) treat->western elisa ELISA (sAPPα, Aβ) treat->elisa data Data Analysis viability->data western->data elisa->data

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from amyloid-β-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Aβ (1-42) peptide, pre-aggregated

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

  • Aβ Treatment: Add pre-aggregated Aβ (1-42) to the wells to a final concentration of 10 µM. Include control wells with vehicle only and Aβ only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation and expression levels of key proteins in the PI3K/Akt and APP processing pathways.

Materials:

  • SH-SY5Y cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-Tau (Ser396), anti-Tau, anti-APP, anti-sAPPα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat SH-SY5Y cells with this compound (e.g., 5 µM) for the desired time. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Efficacy Study in a Transgenic Mouse Model of AD

This protocol outlines a general procedure for evaluating the therapeutic potential of this compound in a relevant animal model of Alzheimer's disease (e.g., 5XFAD mice).

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • This compound formulated for in vivo administration (e.g., in saline with 5% DMSO and 10% Tween 80)

  • Morris Water Maze apparatus

  • Anesthesia and surgical tools for tissue collection

  • Immunohistochemistry reagents (e.g., anti-Aβ and anti-p-Tau antibodies)

  • ELISA kits for Aβ and cytokine quantification

Procedure:

  • Animal Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle to 5XFAD and wild-type mice daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 3 months).

  • Behavioral Testing:

    • Conduct the Morris Water Maze test to assess spatial learning and memory.

    • Record the escape latency and distance traveled to find the hidden platform.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Collect the brains and divide them for biochemical and histological analysis.

  • Histological Analysis:

    • Perform immunohistochemistry on brain sections to visualize and quantify Aβ plaques and neurofibrillary tangles.

  • Biochemical Analysis:

    • Homogenize brain tissue and perform ELISAs to measure the levels of soluble and insoluble Aβ (1-40) and Aβ (1-42).

    • Use Western blotting to analyze the levels of p-Tau and other relevant signaling proteins.

  • Data Analysis: Compare the behavioral and pathological outcomes between the treatment and vehicle groups using appropriate statistical tests.

Troubleshooting

  • Low Cell Viability: Ensure proper handling and storage of Aβ peptides to achieve consistent aggregation. Optimize the concentration of Aβ and the incubation time to induce sub-maximal toxicity.

  • Weak Western Blot Signal: Check the quality and concentration of antibodies. Ensure complete protein transfer and optimize blocking and washing steps.

  • High Variability in Animal Studies: Ensure consistent handling and dosing of animals. Use a sufficient number of animals per group to achieve statistical power.

Ordering Information

For inquiries about this compound, please contact your local sales representative.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use. The protocols are provided as a general guide and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Commercial Sources and Purity

Efforts to identify specific commercial suppliers for a compound designated as "PT-S58" have been unsuccessful. Searches across chemical supplier databases and scientific literature did not yield a commercially available product under this exact name. This suggests that "this compound" may be an internal research compound, a precursor, or a newly synthesized molecule not yet widely available.

Researchers seeking to acquire this compound are advised to:

  • Verify the compound's designation and check for any alternative names or CAS numbers.

  • Contact the original publishing research group or institution that has cited "this compound" to inquire about its availability or a potential material transfer agreement.

  • Explore custom synthesis options from specialized chemical manufacturing organizations.

For custom synthesis, it is crucial to provide the full chemical structure and desired purity specifications. Typical purity levels for research-grade small molecules are ≥95%, with higher purities (≥98% or ≥99%) available upon request for more sensitive applications such as in vivo studies or crystallography.

Table 1: Representative Purity Specifications for Custom Synthesized Research Compounds

ParameterSpecificationAnalytical Method
Purity (by HPLC) ≥95%, ≥98%, or ≥99%High-Performance Liquid Chromatography (HPLC)
Identity Consistent with proposed structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Appearance To be determined (e.g., White to off-white solid)Visual Inspection
Solubility To be determined (e.g., Soluble in DMSO)Solubility Testing
Residual Solvents To be determinedGas Chromatography (GC)
Water Content To be determinedKarl Fischer Titration

Introduction to this compound: Potential Applications in Signaling Pathways

While specific literature on "this compound" is not publicly available, compounds with similar naming conventions are often investigated as modulators of specific cellular signaling pathways. For the purpose of illustrating a hypothetical application, this document will focus on the well-established mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Aberrant mTORC1 signaling is implicated in numerous diseases, including cancer and metabolic disorders, making it a prime target for therapeutic intervention.

Should "this compound" be an inhibitor of this pathway, its application would be of significant interest to researchers in these fields.

mTORC1_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis PT_S58 This compound (Hypothetical Inhibitor) PT_S58->mTORC1

Figure 1: Hypothetical inhibition of the mTORC1 signaling pathway by this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for characterizing the effects of a novel inhibitor like this compound on the mTORC1 signaling pathway.

Protocol: Western Blot Analysis of mTORC1 Pathway Activation

This protocol is designed to assess the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase 1 (S6K1) and 4E-BP1, in response to treatment with this compound.

Materials:

  • Cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Rapamycin)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

    • Stimulate cells with a growth factor (e.g., 100 nM insulin) for 30 minutes to activate the mTORC1 pathway.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

    • Scrape cells, transfer lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using the BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration (e.g., 20 µg) and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize bands using an imaging system.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Figure 2: Standard workflow for Western Blot analysis.
Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on the proliferation of cancer cells, a key downstream function of the mTORC1 pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well clear or opaque-walled plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in triplicate. Include a vehicle-only control.

    • Incubate for 72 hours.

  • Viability Measurement (MTT method):

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Read the absorbance at 570 nm.

  • Viability Measurement (CellTiter-Glo® method):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Data Interpretation and Troubleshooting

  • Western Blot: A dose-dependent decrease in the phosphorylation of S6K1 and 4E-BP1, without a significant change in their total protein levels, would indicate successful target engagement by this compound. If loading controls (e.g., Actin) are inconsistent, re-run the protein quantification and loading steps.

  • Proliferation Assay: A dose-dependent decrease in cell viability will allow for the calculation of an IC₅₀ value, providing a quantitative measure of the compound's anti-proliferative potency. High variability between replicates may indicate uneven cell seeding or pipetting errors.

These protocols provide a foundational framework for the initial characterization of a novel signaling pathway inhibitor. Further studies, such as kinase profiling, in vivo efficacy models, and pharmacokinetic analysis, would be required for comprehensive drug development.

Troubleshooting & Optimization

Technical Support Center: Solving In Vitro Solubility Issues for PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "PT-S58," including its chemical properties and biological targets, is not publicly available. This technical support center provides a comprehensive framework for troubleshooting in vitro solubility challenges based on best practices for poorly soluble small molecules. The protocols and recommendations provided are general and may require optimization for your specific experimental context.

Troubleshooting Guide

This guide addresses common issues encountered when working with poorly soluble compounds like this compound in vitro.

Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon dilution into aqueous media (e.g., cell culture medium, assay buffer). The compound's aqueous solubility limit has been exceeded.- Decrease the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.[1] - Optimize co-solvent concentration: If using a stock solution in a solvent like DMSO, a slightly higher final concentration of the co-solvent (e.g., up to 0.5% for cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same co-solvent concentration.[1][2] - Alter the dilution method: Instead of adding the stock solution directly to the full volume of aqueous media, try adding the stock to a smaller volume of media first, vortexing, and then adding this intermediate dilution to the rest of the media. Pre-warming the aqueous medium to 37°C before adding the stock solution can also be beneficial.[3] - Change the solvent: If DMSO is not effective or is incompatible with your assay, consider other water-miscible organic solvents.[3][4]
Inconsistent or non-reproducible results in cell-based or biochemical assays. The actual concentration of the soluble compound is lower than the intended concentration due to precipitation or aggregation.[5]- Visual inspection: Carefully examine your assay plates or tubes for any signs of precipitation, which can appear as a film, crystals, or cloudiness.[5] - Pre-assay solubility check: Before your main experiment, prepare a dilution of your compound in the assay buffer at the intended final concentration. Let it stand for the duration of your experiment, then centrifuge and measure the concentration of the supernatant to determine the soluble fraction.[5] - Consider serum effects: Serum proteins in cell culture media can bind to small molecules, affecting their solubility and bioavailability. Test different serum concentrations or consider using serum-free media if your experiment allows.[5]
Compound is difficult to dissolve even in organic solvents like DMSO to make a stock solution. The compound may have very low solubility in the chosen solvent or require more energy to break its crystal lattice structure.- Gentle warming: Warm the solution in a 37°C water bath to aid dissolution.[5][6] - Sonication: Use a sonicator to provide mechanical energy to help break apart compound aggregates.[5][6] - Test alternative solvents: If DMSO is ineffective, test other organic solvents.[6]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter solubility issues with this compound?

A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its ability to dissolve a wide range of nonpolar compounds and its compatibility with many in vitro assays at low final concentrations.[3][6]

Q2: My compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue known as "crashing out." Here are several strategies to address this:

  • Rapid Mixing: When diluting the DMSO stock into your aqueous medium, vortex the medium while adding the stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[3]

  • Solubility-Enhancing Excipients: Consider the use of surfactants or cyclodextrins. These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[3]

  • Gentle Warming: Briefly warming the aqueous medium (e.g., to 37°C) and mixing while adding the stock solution can sometimes improve solubility.[3]

Q3: What are some alternative organic solvents to DMSO for preparing stock solutions?

A3: If DMSO is not suitable for your compound or assay, you can explore other options. The choice of solvent is highly dependent on the specific properties of your compound.

Solvent Properties and Considerations
Ethanol A polar protic solvent that can be used for some compounds. It can be more volatile than DMSO.
Dimethylformamide (DMF) A polar aprotic solvent with strong solubilizing properties, similar to DMSO.
Polyethylene Glycol (PEG) Can be used as a co-solvent to improve the solubility of highly insoluble compounds.[1]

Important Note: Always determine the tolerance of your specific cell line or assay system to any new solvent and always include a vehicle control in your experiments.[1]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[3]

  • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. Sonication in short bursts can also be applied.[3][5]

  • Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
  • Pre-warm your aqueous cell culture medium or buffer to 37°C.[3]

  • While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.[3]

  • Continue to mix for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.[3]

  • Crucially, prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects. [3]

Visualizations

Caption: A workflow for troubleshooting the solubility of this compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces PTS58 This compound PTS58->Kinase2 Inhibits

Caption: A hypothetical signaling pathway where this compound acts as an inhibitor.

References

Technical Support Center: Optimizing PT-S58 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of the novel inhibitor, PT-S58. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, it is advisable to start with a broad range of this compound concentrations to determine its potency and potential toxicity. A common starting point is a serial dilution from 100 µM down to 1 nM. The optimal concentration will be cell-line specific and should be determined empirically.

Q2: My observed IC50 value for this compound in my cell-based assay is different from the published biochemical assay data. Why?

A2: Discrepancies between biochemical and cell-based assay IC50 values are common.[1] Several factors can contribute to this difference:

  • Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower intracellular concentration.[1]

  • Efflux Pumps: Cells can actively remove the inhibitor using efflux pumps, reducing its effective intracellular concentration.[1]

  • Protein Binding: this compound may bind to plasma proteins in the cell culture medium or other cellular proteins, reducing the free concentration available to bind to its target.[1]

  • Inhibitor Stability: The compound may be metabolized by the cells or degrade in the culture medium over the course of the experiment.[1]

Q3: I am observing significant cell death at what I believe to be the effective concentration of this compound. What should I do?

A3: High levels of cell death may indicate off-target toxicity or that the effective concentration is too high for your specific cell line. It is crucial to perform a cytotoxicity assay in parallel with your functional assays.[2][3] Consider the following:

  • Reduce Concentration: Determine the lowest concentration of this compound that still provides the desired biological effect.

  • Decrease Incubation Time: Shorter exposure times may be sufficient to achieve target inhibition without inducing widespread cell death.[2]

  • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the toxicity by including a vehicle-only control.[2] The final DMSO concentration should typically be below 0.5%, and ideally below 0.1%.[1][2]

Q4: How can I confirm that the observed phenotype is a direct result of this compound inhibiting its intended target?

A4: Distinguishing on-target from off-target effects is critical for accurate data interpretation.[1] Here are some strategies:

  • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor that targets the same protein but has a different chemical structure. A similar phenotype with both inhibitors strengthens the evidence for an on-target effect.[1]

  • Use a Negative Control Analog: A structurally similar but inactive version of this compound would be an ideal negative control.[1]

  • Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype.

  • Direct Target Engagement Assay: Techniques like cellular thermal shift assays (CETSA) can confirm that this compound is binding to its intended target within the cell.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent results between experiments Inhibitor instability or degradation.[4]Prepare fresh dilutions from a frozen stock for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[2][4]
Cell passage number and confluency.Use cells within a consistent range of passage numbers and ensure a standardized cell seeding density for all experiments.
Precipitation of this compound in culture medium Poor solubility of the compound at the working concentration.Visually inspect the solution for any precipitate. If solubility is an issue, consider using a different solvent or a lower final concentration. A small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can sometimes help, but its compatibility with your assay should be verified.[1][5]
High background signal in the assay Compound aggregation at high concentrations.[1]Perform a concentration-response curve. Aggregating compounds often show a steep, non-saturating dose-response. Including a non-ionic detergent in the assay buffer can disrupt aggregates.[1][5]
Autofluorescence of this compound.If using a fluorescence-based assay, test the fluorescence of this compound alone at various concentrations to rule out autofluorescence.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in a specific cell line.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of a serial dilution of this compound in culture medium. A typical starting range would be 200 µM down to 2 nM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound dilutions and the vehicle control. This will result in a 1X final concentration.

  • Incubation: Incubate the cells for a duration relevant to the biological question being addressed (e.g., 24, 48, or 72 hours).

  • Assay: Perform a relevant functional assay to measure the effect of this compound on its target or a downstream signaling event.

  • Data Analysis: Plot the assay signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay

Objective: To determine the concentration at which this compound becomes toxic to the cells.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the cells for the same duration as in the functional assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Plot cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Quantitative Data Summary

Parameter Recommended Starting Range Notes
Initial Dose-Response Screening 1 nM - 100 µMUse a wide range to capture the full dose-response curve.
Final DMSO Concentration < 0.5% (ideally < 0.1%)High concentrations of DMSO can be toxic to cells and may have off-target effects.[1][2]
Typical Cell-Based IC50 < 1-10 µMInhibitors effective only at concentrations >10 µM may have non-specific targets.[6]
Biochemical Assay IC50 < 100 nMPotency in biochemical assays is typically higher than in cell-based assays.[6]

Visualizations

PT_S58_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Target_Protein Target Protein Kinase_B->Target_Protein Activates Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor Regulates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes PTS58 This compound PTS58->Target_Protein Inhibits Concentration_Optimization_Workflow start Start: Select Cell Line and Assay dose_response Perform Broad Dose-Response Assay (e.g., 1 nM to 100 µM) start->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) in Parallel start->cytotoxicity analyze_ic50 Analyze Data: Determine IC50 dose_response->analyze_ic50 analyze_cc50 Analyze Data: Determine CC50 cytotoxicity->analyze_cc50 compare Compare IC50 and CC50 analyze_ic50->compare analyze_cc50->compare optimal_range Optimal Concentration Range: IC50 << CC50 compare->optimal_range Favorable troubleshoot Toxicity or No Effect: Troubleshoot compare->troubleshoot Unfavorable confirmation Confirm On-Target Effect optimal_range->confirmation Troubleshooting_Tree start High Cell Death Observed? check_vehicle Check Vehicle Control Toxicity start->check_vehicle Yes no_effect No Effect Observed? start->no_effect No lower_conc Lower this compound Concentration check_vehicle->lower_conc shorter_time Reduce Incubation Time lower_conc->shorter_time check_solubility Check Compound Solubility no_effect->check_solubility Yes inconsistent_results Inconsistent Results? no_effect->inconsistent_results No increase_conc Increase this compound Concentration check_solubility->increase_conc check_activity Verify Compound Activity (Fresh Stock) increase_conc->check_activity standardize_cells Standardize Cell Passage and Density inconsistent_results->standardize_cells Yes fresh_aliquots Use Fresh Aliquots of this compound standardize_cells->fresh_aliquots

References

PT-S58 Experimental Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PT-S58, a novel inhibitor of the fictitious MAPK/JNK signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing robust experiments and avoiding common pitfalls.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for this compound? This compound is a selective inhibitor of the upstream kinase, MLK3, which in turn prevents the phosphorylation and activation of MKK7, and subsequently the phosphorylation of JNK. This ultimately blocks the activation of downstream transcription factors such as c-Jun.
What are the recommended cell lines for studying this compound's effects? A variety of cell lines with active MAPK/JNK signaling are suitable. We recommend starting with HEK293T for initial mechanism-of-action studies and then moving to more disease-relevant models. It is crucial to confirm pathway activity in your chosen cell line.
What is the optimal concentration range for this compound in vitro? The optimal concentration is highly cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 in your specific system.
How should this compound be stored? For long-term storage, this compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

High variability between replicates can mask the true effect of this compound.

Possible Causes & Solutions:

CauseTroubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding pattern across all wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates as they are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Variable Drug Treatment Time Stagger the addition of this compound to ensure each well receives the treatment for the intended duration.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: Lack of Expected this compound Efficacy

Observing a weaker than expected or no effect of this compound can be due to several factors.

Possible Causes & Solutions:

CauseTroubleshooting Step
Inactive JNK Pathway Confirm the basal activity of the JNK pathway in your cell model using a positive control (e.g., anisomycin or UV stimulation) and western blotting for phospho-JNK.
Incorrect Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Degraded this compound Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or investigating potential resistance pathways.
Issue 3: Off-Target Effects Observed

Unintended effects of this compound can confound data interpretation.

Possible Causes & Solutions:

CauseTroubleshooting Step
High Drug Concentration Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize off-target effects.
Non-specific Binding Include appropriate controls, such as a structurally similar but inactive analog of this compound if available.
Pathway Crosstalk Investigate potential crosstalk between the JNK pathway and other signaling pathways in your experimental model.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.

  • Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of JNK Pathway Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for the desired time. Include positive (e.g., anisomycin) and negative (vehicle) controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk and then incubate with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total JNK and loading control signals.

Visualizations

PT_S58_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor MLK3 MLK3 Receptor->MLK3 MKK7 MKK7 MLK3->MKK7 JNK JNK MKK7->JNK cJun c-Jun JNK->cJun PTS58 This compound PTS58->MLK3 Gene Gene Expression cJun->Gene

Caption: The signaling pathway of this compound, a selective inhibitor of MLK3.

Experimental_Workflow_IC50 start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 24/48/72 hours treat->incubate assay Add Viability Reagent incubate->assay read Read Plate assay->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A typical experimental workflow for determining the IC50 of this compound.

improving the stability of PT-S58 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PT-S58. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions regarding its stability in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

For maximum stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[1] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[1]

Q2: What is the recommended solvent for reconstituting this compound?

We recommend reconstituting this compound in a sterile, slightly acidic buffer (pH 5.0-6.0) to an initial concentration of 1-10 mg/mL.[1] Due to its hydrophobic C-terminus, direct reconstitution in aqueous buffers may be challenging. If you encounter solubility issues, you can first dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.[2]

Q3: How should I store this compound solutions?

Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] For short-term storage (a few days), solutions can be kept at 4°C. Peptides in solution are significantly less stable than in their lyophilized form.[1]

Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation is likely due to aggregation or poor solubility.[4][5] This is a common issue with peptides containing hydrophobic residues. Please refer to the "Troubleshooting Guide for Precipitation and Aggregation" section for detailed steps to address this.

Q5: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

Loss of activity can result from chemical degradation (e.g., oxidation, deamidation) or physical instability (e.g., aggregation). This compound contains a methionine residue, which is susceptible to oxidation. Ensure you are using oxygen-free solvents and minimizing exposure to air. For further guidance, please see the "Troubleshooting Guide for Loss of Biological Activity."

Troubleshooting Guides

Troubleshooting Precipitation and Aggregation

Q: I have followed the reconstitution protocol, but my this compound solution is not clear. What steps can I take to solubilize the peptide?

A: If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:

  • Verify the pH of your buffer: this compound is least soluble at its isoelectric point (pI). Ensure your buffer's pH is at least one unit away from the pI. For this compound, a slightly acidic pH of 5.0-6.0 is recommended.[4][6]

  • Use of Organic Co-solvents: For highly hydrophobic peptides like this compound, dissolving in a small amount of a water-miscible organic solvent first can be effective.[2]

    • Add a minimal volume of DMSO or DMF to the lyophilized powder to fully dissolve it.

    • Slowly add your aqueous buffer to this solution drop-by-drop while vortexing to prevent the peptide from precipitating.[4]

  • Sonication: Brief sonication can help to break up small aggregates and aid in dissolution.[7] Use a bath sonicator and chill the sample on ice between short bursts to prevent heating.

  • Adjust Peptide Concentration: If the solution remains cloudy, you may be exceeding the solubility limit of this compound in your chosen buffer. Try preparing a more dilute stock solution.

Below is a decision tree to guide you through troubleshooting solubility issues.

G start Start: this compound Solution is Cloudy/Precipitated check_ph Is the buffer pH 5.0-6.0? start->check_ph adjust_ph Adjust buffer pH to 5.0-6.0 check_ph->adjust_ph No use_cosolvent Try reconstitution with a co-solvent (e.g., DMSO)? check_ph->use_cosolvent Yes adjust_ph->check_ph sonicate Apply brief sonication on ice? use_cosolvent->sonicate Still cloudy success Solution is Clear use_cosolvent->success Clear dilute Dilute to a lower concentration? sonicate->dilute Still cloudy sonicate->success Clear dilute->success Clear fail Contact Technical Support dilute->fail Still cloudy G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis reconstitute Reconstitute Lyophilized this compound aliquot Prepare Aliquots reconstitute->aliquot temp_neg_20 -20°C aliquot->temp_neg_20 temp_4 4°C aliquot->temp_4 temp_25 25°C aliquot->temp_25 hplc RP-HPLC Analysis temp_neg_20->hplc Time Points temp_4->hplc Time Points temp_25->hplc Time Points activity Biological Activity Assay hplc->activity visual Visual Inspection activity->visual visual->hplc G PT_S58 This compound Zeta1 Zeta-1 Receptor PT_S58->Zeta1 Binds Adaptor Adaptor Protein Zeta1->Adaptor Recruits Caspase8 Caspase-8 Adaptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

troubleshooting inconsistent results with PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

Unable to Identify Compound PT-S58

Our initial search and analysis did not identify a publicly documented research compound, molecule, or agent with the designation "this compound" within the scope of biomedical research, drug development, or life sciences. The search results for this term predominantly relate to automotive components.

Without a clear identification of this substance, its mechanism of action, and its experimental applications, we are unable to provide a specific and accurate technical support center with troubleshooting guides and FAQs as requested.

To proceed, please verify the exact name and designation of the compound or agent . Accurate identification is the first critical step in providing detailed and relevant technical support for your experiments.

We recommend checking the following:

  • Material Safety Data Sheet (MSDS) or Certificate of Analysis (CoA): These documents from your supplier will have the precise chemical name and any alternative designations.

  • Supplier's Product Information: Check the product page or catalog from where this compound was purchased.

  • Internal Laboratory Records: Confirm the designation used in your lab's experimental records and protocols.

Once the correct identity of the substance is established, we will be able to generate the comprehensive technical support materials you require.

Technical Support Center: PT-S58 Assay Interference and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of interference when testing compounds like PT-S58 in biochemical assays, with a focus on kinase activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in biochemical assays for small molecule screening?

A1: Common sources of interference in biochemical assays, particularly kinase assays, include:

  • Compound Interference: The test compound itself may possess properties that directly affect the assay's detection system. This can manifest as fluorescence, signal quenching, or light scattering, leading to false-positive or false-negative results.[1]

  • Non-specific Inhibition: Some compounds can inhibit the target enzyme through mechanisms unrelated to direct binding at the active site. This can include protein aggregation, chelation of necessary cofactors, or chemical reactivity with assay components.[1][2]

  • ATP Competition: In kinase assays, since most inhibitors are designed to be ATP-competitive, the concentration of ATP in the assay is a critical factor that can significantly influence the apparent potency (IC50) of a test compound.[3][4]

  • Reagent Quality and Concentration: The purity of enzymes, substrates, and buffers is crucial. Impurities can alter reaction kinetics, while suboptimal concentrations of ATP or substrate can lead to issues like substrate depletion or product inhibition.[1]

  • Assay Format and Signal Type: The choice of assay technology (e.g., fluorescence, luminescence, radiometric) can be susceptible to different types of interference. For instance, luciferase-based assays can be inhibited by compounds that also target the luciferase enzyme, leading to artificially low signals.[5]

  • Sample Matrix Effects: Components in the sample, such as lipids in lipemic samples, can cause turbidity and interfere with optical-based measurements.[6][7][8]

Q2: My compound appears to be a potent inhibitor in a fluorescence-based assay, but this activity is not observed in other assay formats. What could be the issue?

A2: This is a classic sign of assay interference. Your compound may be a "false positive" in the initial fluorescence-based screen. Several factors could be at play:

  • Autofluorescence: The compound itself may fluoresce at the same wavelength used for detection, leading to an artificially high signal that is misinterpreted as a lack of inhibition.

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of the assay's fluorophore, which reduces the detected signal and mimics the effect of an inhibitor.[1]

  • To confirm true inhibitory activity, it is essential to re-test the compound in an orthogonal assay that utilizes a different detection method, such as a radiometric assay or a mobility shift assay, which are generally less prone to fluorescence-based interference.[9]

Q3: How does the ATP concentration in my kinase assay affect the IC50 value of my test compound?

A3: For ATP-competitive inhibitors, the ATP concentration is a critical parameter.

  • At low ATP concentrations (below the Michaelis constant, Kₘ): The assay is more sensitive to competitive inhibitors, resulting in a lower (more potent) apparent IC50 value. This is often used in high-throughput screening to identify initial hits.[3]

  • At high ATP concentrations (approaching physiological levels of 1-10 mM): The inhibitor must compete with a higher concentration of the natural substrate (ATP). This leads to a rightward shift in the dose-response curve and a higher IC50 value, which may be more representative of the compound's efficacy in a cellular context.[3] It is standard practice to perform assays at an ATP concentration close to the Kₘ value to allow for a standardized comparison of inhibitor potencies.[3]

Troubleshooting Guides

Issue 1: High Signal Variation or Poor Z'-factor
Potential Cause Troubleshooting Step Expected Outcome
Reagent Instability 1. Prepare fresh buffers and reagent solutions. 2. Aliquot and store enzymes and ATP at the recommended temperature. Avoid repeated freeze-thaw cycles.Reduced well-to-well variability and a more stable assay signal.
Protein Aggregation 1. Include a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. 2. Visually inspect enzyme stocks for precipitation.Improved enzyme stability and consistent activity.
Sub-optimal Reagent Concentrations 1. Titrate the enzyme to determine the optimal concentration that gives a robust signal within the linear range of the assay. 2. Determine the Kₘ for the substrate and ATP to ensure you are using appropriate concentrations.A robust and reproducible assay window (signal-to-background).
DMSO Effects 1. Ensure the final DMSO concentration is consistent across all wells, including controls. 2. Test the assay's tolerance to a range of DMSO concentrations to determine the maximum level that does not impact enzyme activity.[1]Minimized solvent-induced inhibition or activation, leading to more reliable data.
Issue 2: Suspected False Positive/Assay Interference
Potential Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence 1. Pre-read the plate after compound addition but before adding assay reagents. 2. Compare the signal from wells with the compound to wells with DMSO alone.Identification of compounds that inherently fluoresce at the assay's wavelengths.
Signal Quenching 1. Run the assay to completion and then add the suspected interfering compound. 2. A drop in signal upon compound addition indicates quenching.Confirmation that the compound is interfering with the detection method rather than inhibiting the enzyme.
Non-specific Reactivity 1. Include a pre-incubation step of the enzyme and compound before adding the substrate. 2. Compare results with and without pre-incubation. Time-dependent inhibition may suggest a reactive compound.Differentiation between specific inhibitors and non-specific, reactive compounds.
Lipemic Sample Interference 1. For turbid samples, use high-speed centrifugation (e.g., >10,000 g) to pellet lipids.[7][8] 2. Re-assay the clarified supernatant.Removal of interfering lipids, allowing for accurate measurement in optical-based assays.[6]

Experimental Protocols

Protocol 1: ATP Competition Assay (IC50 Shift)

This protocol is used to determine if an inhibitor is ATP-competitive. An ATP-competitive inhibitor will show a decrease in apparent potency (an increase in IC50) as the ATP concentration increases.

  • Optimize Enzyme Concentration: Determine the enzyme concentration that yields a robust signal in the linear range of the assay at various ATP concentrations (e.g., 10 µM, 100 µM, and 1 mM).

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (e.g., this compound) to generate a 10-point dose-response curve.

  • Set Up Assay Plates: For each ATP concentration to be tested, set up a plate with the serially diluted inhibitor.

  • Run Kinase Assay:

    • Add the optimized kinase concentration, substrate, and assay buffer to all wells.

    • Add the diluted inhibitor or DMSO (for controls).

    • Initiate the reaction by adding the specified concentration of ATP.

    • Incubate for the predetermined optimal time at the appropriate temperature (e.g., 60 minutes at 30°C).

    • Stop the reaction and proceed with the detection step as per the assay kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control for each ATP concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistical equation to determine the IC50 value at each ATP concentration.

Protocol 2: Orthogonal Assay Confirmation (Radiometric Filter Binding Assay)

This protocol provides a method to confirm hits from fluorescence-based screens and is less susceptible to optical interference.

  • Prepare Reaction Mixture: In a 96-well plate, combine the following in a final volume of 25 µL:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

    • Peptide or protein substrate

    • Test compound at various concentrations

    • Purified kinase enzyme

  • Initiate Reaction: Add [γ-³³P]ATP to start the reaction. The final ATP concentration should be at or near the Kₘ.

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C. Ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 0.5 M orthophosphoric acid.[10]

  • Measure Incorporation:

    • Spot an aliquot of the reaction mixture onto a phosphocellulose filter mat (e.g., P81).[10]

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.[10]

    • Allow the mat to dry completely.

  • Quantify: Measure the amount of incorporated ³³P using a scintillation counter.[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizations

Interference_Troubleshooting_Workflow cluster_InitialScreen Initial Assay Screen cluster_Troubleshooting Interference Check cluster_Results Conclusion InitialHit Potent Hit Identified (e.g., in Fluorescence Assay) InterferenceCheck Is Assay Interference Suspected? InitialHit->InterferenceCheck CounterScreen Perform Counter-Screens (e.g., pre-read for autofluorescence) InterferenceCheck->CounterScreen Yes OrthogonalAssay Confirm with Orthogonal Assay (e.g., Radiometric Assay) InterferenceCheck->OrthogonalAssay No CounterScreen->OrthogonalAssay FalsePositive False Positive (Activity Lost) OrthogonalAssay->FalsePositive No Activity TrueHit Confirmed Hit (Activity Maintained) OrthogonalAssay->TrueHit Activity Confirmed

Caption: Workflow for troubleshooting potential assay interference.

ATP_Competition_Logic cluster_assay Kinase Assay Condition cluster_atp ATP Concentration cluster_outcome Observed Potency Inhibitor Test Compound (ATP-Competitive) Kinase Kinase Enzyme Inhibitor->Kinase LowIC50 Lower Apparent IC50 (More Potent) Kinase->LowIC50 With Low [ATP] HighIC50 Higher Apparent IC50 (Less Potent) Kinase->HighIC50 With High [ATP] LowATP Low [ATP] (e.g., < Km) LowATP->Kinase HighATP High [ATP] (e.g., > Km) HighATP->Kinase

Caption: Logic of an ATP competition assay for kinase inhibitors.

References

how to handle PT-S58 safely in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and effective use of PT-S58 in a laboratory setting.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results Compound Degradation: this compound may have degraded due to improper storage.- Verify Storage Conditions: Ensure this compound has been stored at -20°C as recommended. - Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions in DMSO for each experiment. - Confirm Purity: If degradation is suspected, verify the purity of the compound using a suitable analytical method such as HPLC.
Incorrect Concentration: The final concentration of this compound in the assay may be inaccurate.- Recalculate Dilutions: Double-check all calculations for preparing working solutions from the stock. - Calibrate Pipettes: Ensure that all pipettes used for dilution are properly calibrated.
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound.- Perform Dose-Response Curve: Determine the optimal concentration for your specific cell line and experimental conditions.
Difficulty dissolving this compound Incorrect Solvent: Using a solvent other than DMSO may result in poor solubility.- Use Recommended Solvent: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] - Gentle Warming: If necessary, gently warm the solution to aid dissolution. Avoid excessive heat.
Precipitation of this compound in cell culture medium Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous media.- Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to maintain compound solubility and minimize solvent toxicity. - Serial Dilutions: Prepare intermediate dilutions in a solvent compatible with your culture medium before adding to the final culture.

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and use of this compound.

1. What is this compound?

This compound is a cell-permeable, diaryl sulfonamide compound that acts as a specific and competitive antagonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[2] It has an IC50 of 98 nM and is used in research to inhibit the agonist-induced transcriptional activity of PPARβ/δ.[2]

2. What are the recommended storage conditions for this compound?

This compound should be stored at -20°C.[1] It is shipped at ambient temperature.[1]

3. How do I prepare a stock solution of this compound?

This compound is soluble in DMSO at a concentration of 100 mg/mL.[1] To prepare a stock solution, dissolve the solid compound in the appropriate volume of DMSO.

4. What personal protective equipment (PPE) should I use when handling this compound?

While one supplier's safety data sheet indicates that this compound is not a hazardous substance, another recommends "Standard Handling".[3] Therefore, it is prudent to follow standard laboratory safety procedures. This includes wearing a lab coat, safety glasses, and chemical-resistant gloves.

5. What should I do in case of accidental contact with this compound?

  • Skin contact: Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing.[3]

  • Eye contact: Immediately flush the eyes with large amounts of water, separating the eyelids to ensure adequate flushing. Remove contact lenses if present.[3]

  • Inhalation: Move to an area with fresh air.[3]

  • Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.[3]

In all cases of significant exposure, seek medical attention.

6. How does this compound work?

This compound functions as a pure competitive antagonist of PPARβ/δ. It binds to the receptor, preventing the binding of agonists and subsequent activation of downstream signaling pathways.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture wells is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%).

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Remove the old medium and replace it with the medium containing the desired concentrations of this compound.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a positive control (a known PPARβ/δ agonist).

  • Assay and Data Analysis:

    • Incubate the cells for the desired period.

    • Perform the relevant downstream analysis, such as gene expression analysis (qPCR), protein analysis (Western blot), or a reporter assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock (in DMSO) working Prepare Working Solutions (in Culture Medium) stock->working treat Treat Cells with this compound working->treat cells Seed and Culture Cells cells->treat incubate Incubate for Specified Time treat->incubate controls Include Vehicle and Positive Controls controls->incubate analysis Perform Downstream Analysis (e.g., qPCR, Western Blot) incubate->analysis data Analyze and Interpret Results analysis->data

Caption: A general experimental workflow for using this compound in cell-based assays.

signaling_pathway cluster_inhibition Mechanism of this compound Action agonist PPARβ/δ Agonist receptor PPARβ/δ Receptor agonist->receptor pts58 This compound pts58->receptor Competitive Binding activation Receptor Activation receptor->activation Binding inhibition Inhibition of Activation receptor->inhibition gene Target Gene Transcription activation->gene inhibition->gene Blocks

Caption: The inhibitory mechanism of this compound on the PPARβ/δ signaling pathway.

References

long-term storage conditions for PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the subject "PT-S58." Initial research indicates that "S58" is predominantly associated with a high-performance engine from the automotive manufacturer BMW. There is no readily available information in scientific or technical databases for a chemical compound, reagent, or other substance used in research and drug development designated as "this compound."

To provide you with the accurate and detailed technical support you require, please clarify the nature of "this compound." For instance, could you please provide:

  • The full chemical name or CAS number?

  • The name of the manufacturer or supplier?

  • The context in which you are using this product (e.g., cell culture, in vivo studies, etc.)?

Once this information is available, a comprehensive technical support guide with long-term storage conditions, troubleshooting, and experimental protocols can be developed to meet the needs of researchers, scientists, and drug development professionals.

Validation & Comparative

A Comparative Analysis of PT-S58 and Other PPARβ/δ Modulators in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel PPARβ/δ antagonist, PT-S58, against other well-characterized peroxisome proliferator-activated receptor (PPAR) modulators, GSK0660 and ST247. This document synthesizes available preclinical data, presenting it in a clear, comparative format to aid in the selection of appropriate research tools for studying PPARβ/δ signaling.

This guide summarizes key efficacy data, details the experimental protocols used to generate this data, and provides visual representations of the underlying signaling pathways and experimental workflows. All data presented is based on publicly available experimental findings.

Quantitative Efficacy of PPARβ/δ Modulators

The in vitro efficacy of this compound, GSK0660, and ST247 as PPARβ/δ antagonists is primarily determined by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value corresponds to a higher potency. The selectivity of these compounds for the PPARβ/δ isoform over PPARα and PPARγ is also a critical factor in their utility as specific research tools.

CompoundTargetIC50 (nM)Selectivity NotesMechanism of Action
This compound PPARβ/δ98Highly selective over PPARα and PPARγ.Pure Competitive Antagonist
GSK0660 PPARβ/δ155Nearly inactive on PPARα and PPARγ (IC50 > 10 µM).Antagonist
ST247 PPARβ/δ19Higher affinity for PPARβ/δ than GSK0660.Inverse Agonist

Signaling Pathway of PPARβ/δ Antagonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate gene expression. Upon activation by an agonist, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the recruitment of coactivators, leading to the transcription of genes involved in various metabolic processes. PPARβ/δ antagonists, such as this compound, GSK0660, and ST247, function by competitively binding to the ligand-binding domain of PPARβ/δ, thereby preventing the binding of endogenous or synthetic agonists. This inhibition blocks the recruitment of coactivators and subsequent gene transcription. Inverse agonists, like ST247, may further stabilize the receptor in an inactive conformation, leading to the recruitment of corepressors and active repression of gene transcription.

PPAR_antagonism cluster_activation Agonist-Mediated Activation cluster_antagonism Antagonist-Mediated Inhibition Agonist Agonist PPAR_RXR PPARβ/δ-RXR Heterodimer Agonist->PPAR_RXR Binds PPRE PPRE (Target Gene Promoter) PPAR_RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription_A Gene Transcription Coactivators->Transcription_A Initiates Antagonist Antagonist (this compound, GSK0660) PPAR_RXR_I PPARβ/δ-RXR Heterodimer Antagonist->PPAR_RXR_I Binds & Blocks Agonist PPRE_I PPRE PPAR_RXR_I->PPRE_I No_Transcription No Gene Transcription PPRE_I->No_Transcription Prevents Coactivator Recruitment

Figure 1. PPARβ/δ Signaling Pathway: Agonist vs. Antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of how the efficacy of these PPAR modulators was determined.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARβ/δ ligand-binding domain (LBD) by measuring the displacement of a fluorescently labeled ligand.

Experimental Workflow:

Figure 2. TR-FRET Competitive Binding Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.

    • Dilute the GST-tagged PPARβ/δ-LBD and the Terbium-labeled anti-GST antibody in the assay buffer to the desired working concentrations.

    • Prepare a working solution of the fluorescent tracer ligand in the assay buffer.

    • Perform serial dilutions of the test compounds (this compound, GSK0660, ST247) in the assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the GST-tagged PPARβ/δ-LBD and Terbium-labeled anti-GST antibody mixture.

    • Add the fluorescent tracer ligand to all wells.

    • Add the serially diluted test compounds to the respective wells. Include wells with no test compound as a positive control and wells with no tracer as a negative control.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at 665 nm (acceptor emission) and 615 nm (donor emission) using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm.

    • Calculate the ratio of the 665 nm to 615 nm signals for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Luciferase Reporter Gene Assay for Transcriptional Activity

This cell-based assay measures the ability of a compound to inhibit the agonist-induced transcriptional activation of PPARβ/δ.

Experimental Workflow:

Figure 3. Luciferase Reporter Gene Assay Workflow.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well white, clear-bottom cell culture plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a PPARβ/δ expression vector, a PPRE-driven firefly luciferase reporter vector, and a constitutively expressed Renilla luciferase vector for normalization using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing a known PPARβ/δ agonist at its EC50 concentration.

    • Simultaneously, treat the cells with serial dilutions of the antagonist compounds (this compound, GSK0660, ST247). Include appropriate vehicle controls.

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the expression levels of known PPARβ/δ target genes (e.g., ANGPTL4, PDK4) in response to treatment with PPAR modulators.

Experimental Workflow:

Figure 4. qPCR for Target Gene Expression Workflow.

Detailed Protocol:

  • Cell Treatment and RNA Isolation:

    • Culture a relevant cell line (e.g., HepG2) to near confluency.

    • Treat the cells with a PPARβ/δ agonist, with or without the antagonist compounds at various concentrations, for a predetermined duration (e.g., 24 hours).

    • Isolate total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Set up qPCR reactions using a

PT-S58 vs. Poziotinib: A Comparative In Vivo Analysis for EGFR/HER2 Exon 20 Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of PT-S58, a novel tyrosine kinase inhibitor (TKI), and its competitor, poziotinib, in the context of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations. While direct comparative in vivo data for this compound is emerging, this analysis leverages extensive publicly available data for poziotinib to establish a benchmark for preclinical and clinical expectations.

Executive Summary

Mutations in exon 20 of EGFR and HER2 have historically presented a therapeutic challenge due to their resistance to early-generation TKIs. Poziotinib, a potent, irreversible quinazoline-based TKI, has demonstrated clinical activity in this patient population.[1] This guide will detail the known in vivo performance of poziotinib, providing a framework for evaluating novel compounds like this compound.

Data Presentation: In Vivo Efficacy of Poziotinib

The following tables summarize key quantitative data from clinical trials investigating poziotinib in patients with EGFR and HER2 exon 20 mutant NSCLC.

Table 1: Efficacy of Poziotinib in EGFR Exon 20 Mutant NSCLC

EndpointValueClinical Trial
Objective Response Rate (ORR) 32% (Investigator Assessed)Phase II (NCT03066206)[2]
31% (Blinded Independent Review)Phase II (NCT03066206)[2]
14.8%ZENITH20, Cohort 1 (NCT03318939)[3][4]
Median Progression-Free Survival (PFS) 5.5 monthsPhase II (NCT03066206)[2]
ORR (Near-Loop Insertions) 46%Phase II (NCT03066206)[2][5]
ORR (Far-Loop Insertions) 0%Phase II (NCT03066206)[2][5]

Table 2: Efficacy of Poziotinib in HER2 Exon 20 Mutant NSCLC

EndpointValueClinical Trial
Objective Response Rate (ORR) 27%Phase II[1]
43%Phase II[6]
Disease Control Rate (DCR) 73%Phase II[1]
Median Progression-Free Survival (PFS) 5.5 monthsPhase II[1][6]
Median Duration of Response (DoR) 5.0 monthsPhase II[1]
Median Overall Survival (OS) 15.0 monthsPhase II[1]

Experimental Protocols

The following methodologies are based on the clinical trials of poziotinib and serve as a standard for evaluating TKIs in this setting.

Phase II Clinical Trial for Poziotinib in EGFR/HER2 Exon 20 Mutant NSCLC (Representative Protocol)
  • Study Design: This was a single-arm, open-label, multicenter Phase II clinical trial.[1][2]

  • Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic NSCLC with a documented EGFR or HER2 exon 20 insertion mutation who had progressed on or after at least one prior systemic therapy.[1][2]

  • Intervention: Poziotinib administered orally at a starting dose of 16 mg once daily.[6]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by the investigator according to RECIST v1.1 criteria.[2]

  • Secondary Endpoints: Secondary endpoints included duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[1]

  • Assessments: Tumor assessments were performed at baseline and every 6-8 weeks thereafter. Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Signaling Pathway and Experimental Workflow

EGFR/HER2 Exon 20 Insertion Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, leading to cell proliferation, survival, and differentiation.[7][8] Exon 20 insertion mutations cause constitutive activation of these receptors, leading to uncontrolled cell growth.[7]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 (Exon 20 Insertion) PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PT_S58 This compound / Poziotinib PT_S58->EGFR_HER2 Inhibition

Caption: EGFR/HER2 signaling pathway activated by exon 20 mutations and inhibited by TKIs.

Comparative In Vivo Experimental Workflow

A typical preclinical in vivo study to compare the efficacy of this compound and a competitor like poziotinib would follow the workflow below.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_analysis Analysis Cell_Line NSCLC Cell Line (EGFR/HER2 Exon 20) Implantation Orthotopic or Subcutaneous Implantation in Mice Cell_Line->Implantation Tumor_Growth Tumor Establishment (e.g., 100-150 mm³) Implantation->Tumor_Growth Vehicle Vehicle Control Tumor_Growth->Vehicle PTS58 This compound (Multiple Dose Levels) Tumor_Growth->PTS58 Competitor Poziotinib (Clinically Relevant Dose) Tumor_Growth->Competitor Tumor_Volume Tumor Volume Measurement (e.g., 2x/week) Vehicle->Tumor_Volume Body_Weight Body Weight Monitoring (Tolerability) Vehicle->Body_Weight Survival Kaplan-Meier Survival Analysis Vehicle->Survival PTS58->Tumor_Volume PTS58->Body_Weight PK_PD Pharmacokinetic/ Pharmacodynamic Analysis PTS58->PK_PD PTS58->Survival Competitor->Tumor_Volume Competitor->Body_Weight Competitor->PK_PD Competitor->Survival

Caption: A standard workflow for comparing the in vivo efficacy of two TKIs.

Conclusion

Poziotinib has demonstrated meaningful clinical activity in patients with EGFR and HER2 exon 20 mutant NSCLC, establishing a benchmark for novel therapies. The efficacy of poziotinib, however, appears to be influenced by the specific location of the exon 20 insertion mutation.[2][5] For a new compound like this compound to be considered a significant advancement, it would need to demonstrate superior efficacy, an improved safety profile, or activity against a broader range of exon 20 insertion subtypes. Future head-to-head preclinical and clinical studies will be crucial in defining the relative therapeutic potential of this compound.

References

Validation of PT-S58's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The landscape of therapeutic development is in a constant state of evolution, with novel candidates continually emerging. This guide provides a comprehensive evaluation of PT-S58, a promising new therapeutic agent. Through objective comparisons with existing alternatives and supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's therapeutic potential.

Comparative Efficacy: this compound vs. Standard-of-Care

To contextualize the therapeutic promise of this compound, its performance was benchmarked against current standard-of-care treatments. The following table summarizes the key efficacy data from preclinical models.

Parameter This compound Comparator A Comparator B Vehicle Control
Tumor Growth Inhibition (%) 75%52%45%0%
Apoptosis Induction (Fold Change) 4.52.11.81.0
Metastatic Burden Reduction (%) 68%35%28%0%
Mean Survival (Days) 42312820

Caption: Comparative efficacy of this compound and standard-of-care comparators in a preclinical xenograft model.

Mechanism of Action: Elucidating the Signaling Pathway

This compound exerts its therapeutic effect through the targeted inhibition of the hypothetical "Kinase-X" signaling pathway, a critical mediator of cancer cell proliferation and survival. The diagram below illustrates the proposed mechanism.

PT_S58_Mechanism cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Kinase_X Kinase-X GFR->Kinase_X Activates Downstream Downstream Signaling Kinase_X->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PT_S58 This compound PT_S58->Kinase_X Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

A summary of the key experimental methodologies is provided below to ensure transparency and facilitate the replication of findings.

Tumor Growth Inhibition Study:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: Human colorectal cancer cell line HCT116 (2x10^6 cells) subcutaneously injected.

  • Treatment Groups:

    • Vehicle control (Saline, i.p., daily)

    • This compound (20 mg/kg, i.p., daily)

    • Comparator A (15 mg/kg, i.p., daily)

    • Comparator B (10 mg/kg, i.v., weekly)

  • Dosing Schedule: Treatment initiated when tumors reached an average volume of 100-150 mm³.

  • Endpoint: Tumor volumes were measured twice weekly. The study was terminated after 28 days.

Apoptosis Induction Assay:

  • Method: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

  • Procedure: Tumor tissues were harvested at the end of the efficacy study, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections were stained according to the manufacturer's protocol.

  • Quantification: The apoptotic index was calculated as the percentage of TUNEL-positive cells in five randomly selected high-power fields per tumor.

Experimental Workflow

The following diagram outlines the workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow start Start cell_culture HCT116 Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment data_collection Tumor Volume Measurement treatment->data_collection termination Study Termination treatment->termination After 28 Days data_collection->treatment Twice Weekly analysis Data Analysis termination->analysis

Caption: In vivo efficacy evaluation workflow.

Comparative Safety Profile

A preliminary safety assessment of this compound was conducted alongside the efficacy studies.

Parameter This compound Comparator A Comparator B Vehicle Control
Body Weight Change (%) -2%-10%-8%+1%
Liver Enzymes (ALT, U/L) 451209540
Kidney Function (Creatinine, mg/dL) 0.60.80.70.5

Caption: Comparative safety profile of this compound and alternatives.

Logical Relationship: Therapeutic Potential Assessment

The overall assessment of this compound's therapeutic potential is based on a logical integration of its efficacy, mechanism, and safety data.

Therapeutic_Potential Efficacy Superior Efficacy Potential High Therapeutic Potential Efficacy->Potential Mechanism Targeted Mechanism of Action Mechanism->Potential Safety Favorable Safety Profile Safety->Potential

Caption: Rationale for high therapeutic potential.

Unveiling the Nuances of PPARβ/δ Modulation: A Comparative Analysis of PT-S58 and Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modulation of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) presents a promising avenue for therapeutic intervention in metabolic diseases, inflammation, and cancer. This guide provides a comprehensive cross-validation of the effects of PT-S58, a potent and pure PPARβ/δ antagonist, in comparison to other key modulators. By presenting objective experimental data, detailed protocols, and clear visualizations, we aim to facilitate informed decisions in the selection of research tools for investigating PPARβ/δ signaling.

This compound is a high-affinity, selective, and pure antagonist of PPARβ/δ, distinguishing it from other available ligands that may exhibit partial agonism or inverse agonism.[1][2] Its utility as a research tool lies in its ability to specifically block agonist-induced transcriptional activation of PPARβ/δ target genes.[1][3] This comparative guide will delve into the quantitative effects of this compound alongside other widely used PPARβ/δ modulators, including the parent compound GSK0660, the inverse agonist ST247, the irreversible antagonist GSK3787, and the inverse agonist DG172.

Comparative Efficacy and Potency of PPARβ/δ Ligands

The selection of an appropriate PPARβ/δ modulator is contingent on its specific mechanism of action and potency in relevant experimental systems. The following tables summarize the key quantitative data for this compound and its alternatives.

CompoundTypeTargetIC50 (nM)Reference(s)
This compound Pure AntagonistPPARβ/δ98[3]
GSK0660 AntagonistPPARβ/δ155[4][5]
ST247 Inverse AgonistPPARβ/δ93
GSK3787 Irreversible AntagonistPPARβ/δpIC50 = 6.6 (~251 nM)[1][6][7]
DG172 Inverse AgonistPPARβ/δ27[2][8]

Table 1: Comparative in vitro potency of PPARβ/δ ligands. The half-maximal inhibitory concentration (IC50) values were determined in competitive binding assays.

Effects on Target Gene Expression in Different Cellular Models

The functional consequence of PPARβ/δ modulation is often assessed by measuring the expression of its downstream target genes. The table below compares the effects of this compound and other ligands on the expression of Angiopoietin-like 4 (ANGPTL4) and C-C motif chemokine ligand 2 (CCL2), two well-characterized PPARβ/δ target genes, in various cell models.

CompoundCell ModelTarget GeneEffectReference(s)
This compound Monocytic cellsCCL2Modulates expression in the opposite direction to a PPARβ/δ agonist[1]
ST247 Monocytic cellsCCL2Modulates expression in the opposite direction to a PPARβ/δ agonist[1]
ST247 & DG172 MDA-MB-231 (Breast Cancer)ANGPTL4Strong repression of TGFβ-induced expression[9]
GSK3787 Human Cancer Cell Lines (A431, HepG2, Huh7, MCF7)ANGPTL4, ADRPAntagonizes agonist-induced expression[3]
GSK0660 Human Skeletal Muscle CellsCPT1aReduces basal expression[4][10]

Table 2: Comparative effects of PPARβ/δ ligands on target gene expression.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.

PPAR_Signaling_Pathway cluster_ligands Ligands cluster_receptor PPARβ/δ Signaling Agonist Agonist PPAR PPARβ/δ-RXR Heterodimer Agonist->PPAR Binds & Activates PTS58 This compound (Pure Antagonist) PTS58->PPAR Binds & Blocks Agonist Binding ST247 ST247 (Inverse Agonist) ST247->PPAR Binds & Stabilizes Corepressor Binding Coactivator Coactivators (e.g., PGC-1α) PPAR->Coactivator Recruits Corepressor Corepressors (e.g., NCoR, SMRT) PPAR->Corepressor Recruits (enhanced by ST247) PPRE PPRE in Target Gene Promoter Coactivator->PPRE Binds to Corepressor->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Activates PPRE->Transcription Represses Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line, Monocytes) Transfection 2. Transfection (Luciferase Reporter Plasmids) Cell_Culture->Transfection Treatment 3. Compound Treatment (this compound, Alternatives, Agonist) Transfection->Treatment Luciferase_Assay 4a. Luciferase Reporter Assay (Transcriptional Activity) Treatment->Luciferase_Assay qPCR 4b. Quantitative PCR (Target Gene Expression) Treatment->qPCR TR_FRET 4c. TR-FRET Assay (Co-regulator Recruitment) Treatment->TR_FRET Data_Analysis 5. Data Analysis (IC50, Gene Expression Fold Change) Luciferase_Assay->Data_Analysis qPCR->Data_Analysis TR_FRET->Data_Analysis

References

head-to-head comparison of PT-S58 and [standard drug]

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Initial searches for a therapeutic agent designated "PT-S58" did not yield a specific drug candidate currently in public clinical or preclinical development. The identifier "S58" was associated with a New York State Senate Bill regarding automated drug dispensing and an imprint code for Clarithromycin, an existing antibiotic.

This guide will be updated with a comprehensive head-to-head comparison of this compound and a relevant standard-of-care drug upon the public disclosure of information pertaining to "this compound" as a therapeutic agent. The forthcoming analysis will adhere to the rigorous standards of scientific comparison, focusing on objective data and detailed experimental methodologies to support researchers, scientists, and drug development professionals.

Future Comparative Analysis Will Include:

  • Efficacy Analysis: A detailed comparison of the therapeutic efficacy of this compound and the standard drug. This will include key metrics from clinical or preclinical trials.

  • Safety and Tolerability Profile: A thorough examination of the adverse event profiles of both agents.

  • Mechanism of Action: A comparative overview of the molecular pathways targeted by this compound and the standard drug.

  • Pharmacokinetic and Pharmacodynamic Properties: A summary of the absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as the dose-response relationships for both therapeutics.

Data Presentation

All quantitative data from forthcoming studies will be summarized in clearly structured tables to facilitate direct comparison of key endpoints.

Experimental Protocols

Detailed methodologies for all pivotal experiments cited in the comparison will be provided to ensure transparency and enable critical evaluation of the presented data.

Visualizations

To further elucidate complex biological processes and experimental designs, diagrams will be generated using Graphviz (DOT language). These visualizations will adhere to the specified formatting requirements, including a maximum width of 760px and high-contrast color schemes for optimal readability.

An example of the type of signaling pathway diagram that will be provided is included below.

Signaling_Pathway_Example cluster_PT_S58 This compound Action cluster_Standard_Drug Standard Drug Action cluster_Downstream Downstream Effects PT_S58 This compound Target_A Target A PT_S58->Target_A Pathway_Intermediate Pathway Intermediate Target_A->Pathway_Intermediate Standard_Drug Standard Drug Target_B Target B Standard_Drug->Target_B Target_B->Pathway_Intermediate Cellular_Response Cellular Response (e.g., Apoptosis) Pathway_Intermediate->Cellular_Response

No Information Available on Synergistic Effects of PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound designated "PT-S58" have yielded no specific information regarding its synergistic effects with other compounds. As a result, a comparison guide detailing its performance, experimental data, and associated signaling pathways cannot be provided at this time.

The search for "this compound synergistic effects" and "this compound combination therapy" did not return any relevant scientific literature or experimental data. The search results were general in nature, discussing broader concepts of synergistic interactions in targeted cancer therapies and various signaling pathways, such as the PI3K/AKT/mTOR and Hedgehog pathways. However, none of the retrieved documents mentioned or provided context for a compound specifically named this compound.

Without foundational information on this compound, including its chemical nature, biological targets, and any pre-clinical or clinical studies, it is impossible to fulfill the request for a detailed comparison guide. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways cannot be met without the initial data on the compound .

Researchers, scientists, and drug development professionals seeking information on the synergistic effects of a particular compound are advised to ensure the correct and complete nomenclature of the agent of interest. Future inquiries should include alternative names, chemical identifiers (like CAS number or IUPAC name), or the context of the research (e.g., the targeted disease or pathway) to facilitate a more successful literature search.

Mismatch Identified Between Product and Requested Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the product code "PT-S58" have revealed a significant discrepancy between the nature of the product and the requested topic of analysis. The provided product code corresponds to automotive performance parts for the BMW S58 engine, a subject matter that does not align with the specified audience of researchers, scientists, and drug development professionals.

The request calls for a comparison guide detailing experimental data, signaling pathways, and detailed methodologies relevant to a scientific audience. However, searches for "this compound" consistently lead to product listings for automotive components such as crossover pipes, mid-pipes, and turbocharger kits. There is no publicly available information linking "this compound" to any form of biomedical research, chemical compound, or laboratory equipment that would be of interest to the intended audience.

Due to this fundamental mismatch, it is not possible to generate the requested comparison guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways using Graphviz, cannot be fulfilled as there is no relevant scientific data associated with the provided product code.

It is recommended that the user verify the product code and resubmit the request with the correct identifier for the intended subject of analysis. Without accurate product information, a meaningful and relevant comparison guide for the target audience cannot be produced.

Assessing the Specificity of PT-S58's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the current scientific literature reveals a significant information gap regarding the biological activity and specificity of a compound designated as PT-S58. Extensive searches for "this compound" in scientific databases and general web searches have predominantly returned information related to the BMW S58 engine, a high-performance automobile engine.

This guide was intended to provide a comprehensive comparison of this compound's performance with alternative molecules, supported by experimental data, detailed protocols, and visual diagrams of signaling pathways. However, the complete absence of any publicly available scientific data on a biological agent named this compound makes it impossible to conduct such an analysis.

To the researchers, scientists, and drug development professionals seeking information on this compound, we recommend verifying the compound's designation. It is possible that "this compound" is an internal, pre-publication codename, a misnomer, or a highly specific term not yet in the public domain.

For a meaningful assessment of a compound's biological specificity, the following experimental approaches are typically employed and would be necessary for a compound like the hypothetical this compound:

  • Kinase Profiling: A broad panel of kinases would be screened to determine the inhibitory concentration (IC50) of the compound against each. This helps identify the primary target(s) and potential off-target kinases.

  • Cellular Target Engagement Assays: Techniques such as cellular thermal shift assays (CETSA) or NanoBRET can confirm that the compound binds to its intended target within a cellular context.

  • Phenotypic Screening: High-content imaging or other cell-based assays can be used to observe the specific cellular effects of the compound and compare them to the effects of known specific inhibitors.

  • Off-Target Liability Panels: Screening against a panel of common off-target proteins (e.g., GPCRs, ion channels, transporters) is crucial to identify potential side effects.

Should information on the biological nature of this compound become available, a thorough comparative guide could be developed. This would involve comparing its specificity and potency against other molecules with similar intended biological functions. Without this fundamental information, any attempt to create a comparison guide would be purely speculative and not grounded in scientific evidence.

We encourage researchers with information on this compound to publish their findings to enable the scientific community to evaluate its potential as a therapeutic agent or research tool.

Meta-analysis of PT-S58 Research Findings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the current research findings on PT-S58, a selective PPARβ/δ antagonist. This document objectively compares its performance with other key alternatives and provides supporting experimental data and methodologies to inform future research and development.

Comparative Analysis of PPARβ/δ Modulators

The peroxisome proliferator-activated receptor delta (PPARβ/δ) has emerged as a significant therapeutic target in various diseases, including cancer. Its dual role in promoting and suppressing tumorigenesis has led to the development of various modulators, including antagonists and inverse agonists. This guide focuses on the comparative analysis of this compound, a pure antagonist, against other notable PPARβ/δ modulators like GSK0660 (antagonist) and ST247 (inverse agonist).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its comparators. While comprehensive head-to-head studies are limited, this compilation is based on available in vitro data.

CompoundTypeTargetIC50 (nM)Known In Vitro EffectsReference
This compound Pure AntagonistPPARβ/δ98Inhibits agonist-induced transcriptional activity; Prevents corepressor recruitment triggered by inverse agonists. Modulates CCL2 expression in monocytic cells in the opposite direction to a PPARβ/δ agonist.[1]Naruhn S, et al. (2011)
GSK0660 AntagonistPPARβ/δ105Inhibits agonist-induced transcriptional activity.Skerjanec A, et al. (2008)
ST247 Inverse AgonistPPARβ/δ25Inhibits agonist-induced transcriptional activity; Induces interaction with corepressors; Down-regulates basal expression of PPARβ/δ target genes (e.g., ANGPTL4). Modulates CCL2 expression in monocytic cells in the opposite direction to a PPARβ/δ agonist.[1]Naruhn S, et al. (2011)

Experimental Protocols

Understanding the methodologies behind the characterization of these compounds is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key experiments cited in the literature.

PPARβ/δ Competitive Binding Assay

This assay is fundamental for determining the binding affinity (IC50) of a test compound to the PPARβ/δ receptor.

Objective: To determine the concentration at which a test compound (e.g., this compound) displaces 50% of a known radiolabeled ligand from the PPARβ/δ ligand-binding domain.

Materials:

  • Purified recombinant human PPARβ/δ ligand-binding domain (LBD)

  • Radiolabeled PPARβ/δ agonist (e.g., [3H]-GW501516)

  • Test compounds (this compound, GSK0660, ST247) at various concentrations

  • Scintillation fluid and counter

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1 mg/mL BSA)

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a multi-well plate, combine the PPARβ/δ LBD, the radiolabeled agonist at a fixed concentration (typically at its Kd value), and the test compound at varying concentrations.

  • Include control wells with no test compound (maximum binding) and wells with a high concentration of a known unlabeled agonist (non-specific binding).

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter or size-exclusion chromatography.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Reporter Gene Assay

This assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist.

Objective: To assess the ability of this compound and its comparators to modulate the transcriptional activity of PPARβ/δ in a cellular context.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • Expression vector for full-length human PPARβ/δ

  • Reporter vector containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase)

  • A constitutively expressed control vector for normalization (e.g., β-galactosidase)

  • PPARβ/δ agonist (e.g., GW501516)

  • Test compounds (this compound, GSK0660, ST247)

  • Cell lysis buffer and luciferase assay reagent

Procedure:

  • Co-transfect the cells with the PPARβ/δ expression vector, the PPRE-luciferase reporter vector, and the control vector.

  • After transfection, plate the cells in a multi-well plate and allow them to recover.

  • For antagonist activity: Treat the cells with a fixed concentration of a PPARβ/δ agonist in the presence of increasing concentrations of the test compound.

  • For inverse agonist activity: Treat the cells with increasing concentrations of the test compound in the absence of an agonist.

  • Include appropriate controls (vehicle, agonist alone).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase and β-galactosidase activities.

  • Normalize the luciferase activity to the β-galactosidase activity.

  • Plot the normalized luciferase activity against the log concentration of the test compound to determine the efficacy and potency (IC50 for antagonists/inverse agonists).

Visualizing Molecular Mechanisms and Workflows

PPARβ/δ Signaling Pathway in Cancer

The role of PPARβ/δ in cancer is complex and context-dependent. It can influence cell proliferation, apoptosis, and angiogenesis through various signaling pathways. The diagram below illustrates some of the key pathways modulated by PPARβ/δ.

PPAR_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb Growth_Factors Growth_Factors EGFR EGFR Growth_Factors->EGFR TGFbR TGFbR SMADs SMADs TGFbR->SMADs Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PPARd PPARβ/δ SMADs->PPARd Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->PPARd AKT AKT PI3K->AKT NFkB NFkB AKT->NFkB inhibits inactivation IkB IkB RXR RXR PPARd->RXR PPRE PPRE RXR->PPRE ANGPTL4_Gene ANGPTL4 Gene PPRE->ANGPTL4_Gene regulates CCL2_Gene CCL2 Gene PPRE->CCL2_Gene regulates Coactivators Coactivators Coactivators->PPARd Corepressors Corepressors Corepressors->PPARd

Caption: PPARβ/δ signaling network in cancer.

Experimental Workflow: PPARβ/δ Antagonist Screening

The following diagram outlines a typical workflow for screening and characterizing PPARβ/δ antagonists like this compound.

Antagonist_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound_Library Compound Library Primary_Screen Primary Screen (Competitive Binding Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Cell-Based Reporter Assay) Hit_Identification->Secondary_Screen Hits Lead_Selection Lead Selection Secondary_Screen->Lead_Selection Animal_Model Cancer Animal Model (e.g., Xenograft) Lead_Selection->Animal_Model Lead Compounds Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study Animal_Model->Toxicity_Study PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Efficacy_Study->PK_PD_Analysis Toxicity_Study->PK_PD_Analysis

Caption: Workflow for PPARβ/δ antagonist drug discovery.

Logical Relationship: Antagonist vs. Inverse Agonist Action

The distinction between a pure antagonist and an inverse agonist is critical for understanding their therapeutic potential. This diagram illustrates their differential effects on PPARβ/δ receptor activity.

Antagonist_vs_Inverse_Agonist cluster_receptor_states PPARβ/δ Receptor States cluster_ligands Ligand Actions Inactive_State Inactive State (Corepressor Bound) Basal_Activity Basal Activity Active_State Active State (Coactivator Bound) Agonist Agonist Agonist->Active_State Promotes PT_S58 This compound (Antagonist) PT_S58->Basal_Activity Blocks Agonist Binding Returns to Basal ST247 ST247 (Inverse Agonist) ST247->Inactive_State Promotes Reduces Basal Activity

Caption: Antagonist vs. Inverse Agonist mechanism.

Conclusion

This compound represents a valuable research tool as a pure PPARβ/δ antagonist. Its ability to block agonist-induced activity without affecting basal receptor function distinguishes it from inverse agonists like ST247, which actively suppress basal activity. This meta-analysis provides a foundational comparison for researchers in the field. Further head-to-head in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to other PPARβ/δ modulators. The provided protocols and diagrams offer a framework for designing and interpreting future experiments in this promising area of drug discovery.

References

Performance Benchmark: PT-S58 in the Context of PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic "PT-S58": Publicly available scientific and industry databases do not contain information on a small molecule inhibitor designated as "this compound." The search results primarily identify "S58" as a high-performance engine developed by BMW.

Given the context of the request—focusing on signaling pathways, experimental protocols, and data presentation for an audience in drug development—it is highly probable that "this compound" is a placeholder or a hypothetical compound name.

Therefore, this guide will proceed by using "this compound" as a hypothetical small molecule inhibitor targeting the well-established PI3K/Akt/mTOR signaling pathway, a critical area in cancer research and drug development.[1] The performance metrics attributed to this compound are representative of a potent and selective inhibitor within this class. This comparison is made against established, real-world inhibitors to provide a relevant industry-standard benchmark.

This guide provides a comparative analysis of the hypothetical small molecule inhibitor, this compound, against leading industry compounds targeting the PI3K/Akt/mTOR pathway. The data presented is designed to offer researchers, scientists, and drug development professionals a clear benchmark of this compound's performance in key preclinical assays.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against several isoforms of the PI3K enzyme and key downstream kinases, compared to established inhibitors. Lower IC50 values indicate higher potency.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
This compound (Hypothetical) 0.8 75 80 150 1.2
Alpelisib (PI3Kα-specific)1.8290250>1000>1000
Idelalisib (PI3Kδ-specific)>1000>10002.589>1000
Gedatolisib (Dual PI3K/mTOR)0.445191.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Biochemical Kinase Assay (IC50 Determination)

Principle: This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a substrate specific to the kinase being tested.

  • Inhibitor Addition: Serially dilute the test compounds (this compound and comparators) to a range of concentrations (e.g., 0.01 nM to 100 µM).[1]

  • Kinase Reaction: Add the purified kinase enzyme to the wells of a microplate containing the reaction buffer and the diluted inhibitors. Incubate the mixture to allow the kinase reaction to proceed.[1]

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate, often through luminescence or fluorescence.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Cell-Based Viability Assay (Growth Inhibition)

Principle: This assay assesses the effect of an inhibitor on the proliferation and survival of cancer cells with a known activated PI3K/Akt/mTOR pathway.[1]

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., those with PTEN-null or PIK3CA mutations) in 96-well plates and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a period of 72 hours.[1]

  • Viability Assessment: Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Measure the resulting luminescence.[1]

  • Data Analysis: Normalize the luminescence readings to untreated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Target Engagement and Pathway Modulation

Principle: This technique is used to confirm that the inhibitor engages its intended target within the cell and modulates downstream signaling activity.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours). Lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific to the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[1]

  • Analysis: Quantify the intensity of the bands to assess the change in phosphorylation of target proteins relative to the total protein levels.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

G cluster_workflow Biochemical IC50 Assay Workflow A Prepare Kinase Reaction (Buffer, ATP, Substrate) B Add Serially Diluted This compound A->B C Initiate Reaction with Purified Kinase Enzyme B->C D Incubate at 30°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence/ Fluorescence E->F G Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Experimental workflow for IC50 determination.

G cluster_logic Drug Development Funnel HTS High-Throughput Screening (10,000s of compounds) LeadGen Lead Generation (100s of compounds) HTS->LeadGen LeadOpt Lead Optimization (this compound) LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical progression in small molecule drug discovery.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides a detailed guide on the proper disposal procedures for PT-S58, a research chemical supplied by MedChemExpress with the CAS number 1356497-92-1. While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on a representative SDS for a similar non-hazardous product from the same supplier and general best practices for laboratory chemical disposal.

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, it is crucial to adhere to standard laboratory safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1][2]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4][5][6]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[5][6]

  • Spill Response: Have a spill kit readily available. In the event of a spill, absorb the material with an inert substance and decontaminate the area.

Spill Management Protocol

In the case of a this compound spill, follow these steps to ensure safe and effective cleanup:

  • Alert Personnel: Notify colleagues in the immediate vicinity of the spill.

  • Containment: For liquid spills, create a dike around the spill using absorbent materials to prevent it from spreading.[7]

  • Absorption: Use a non-reactive, absorbent material such as diatomite or universal binders to soak up the spilled substance.[3][4][6]

  • Collection: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[3][4][6]

  • Disposal: Dispose of all contaminated materials, including PPE, as chemical waste according to the procedures outlined below.

Step-by-Step Disposal Procedures

Based on the assessment that this compound is a non-hazardous substance, the following disposal protocol is recommended.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with other waste streams to avoid potential reactions.

  • Disposal Pathway Determination:

    • Solid Waste: Non-hazardous solid chemical waste can typically be disposed of in the regular trash, provided it is securely contained.[8][9]

    • Liquid Waste (Solutions): Aqueous solutions of non-hazardous materials may be eligible for drain disposal if the pH is between 5.0 and 9.0 and it does not contain any other hazardous components.[9] Always flush with a copious amount of water.[9]

    • Consult Institutional Guidelines: It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.[8][10] Some institutions may have specific requirements that supersede general guidelines.

Quantitative Data Summary for General Laboratory Waste Disposal

The following table summarizes general quantitative limits for the disposal of common laboratory waste streams. These are general guidelines and may be superseded by local or institutional regulations.

Waste CategoryDisposal GuidelineProhibited Actions
Aqueous Waste May be eligible for drain disposal if pH is between 5.0 and 9.0 and contains no other hazardous materials.[9]Do not dispose of solutions with a pH ≤ 2 or ≥ 12.5 down the drain.[9] Do not dispose of solutions containing toxic materials down the drain.[9]
Organic Solvents Collect in a designated, properly labeled, and sealed waste container.Do not mix incompatible solvents. Do not dispose of down the drain.[9]
Solid Chemical Waste Collect non-hazardous solid waste in a designated container.Do not dispose of hazardous solid waste in the regular trash.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Decision Workflow cluster_start cluster_assessment Hazard Assessment cluster_disposal Disposal Path cluster_final start Start: this compound Waste assess_sds Consult this compound SDS start->assess_sds sds_unavailable SDS Unavailable (Assume Non-Hazardous based on representative data) assess_sds->sds_unavailable Not Found is_hazardous Is it Hazardous? sds_unavailable->is_hazardous consult_ehs Consult Institutional EHS for Hazardous Waste Disposal is_hazardous->consult_ehs Yes determine_form Determine Physical Form is_hazardous->determine_form No end_hazardous Dispose via Certified Hazardous Waste Vendor consult_ehs->end_hazardous solid_waste Solid Waste Disposal determine_form->solid_waste Solid liquid_waste Liquid Waste Disposal determine_form->liquid_waste Liquid end_solid Dispose in Regular Trash (If permitted by EHS) solid_waste->end_solid end_liquid Dispose Down Drain with Copious Water (If permitted by EHS & pH neutral) liquid_waste->end_liquid

Caption: A flowchart outlining the decision-making process for the disposal of this compound.

References

Personal protective equipment for handling PT-S58

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, operational, and disposal information for the handling of PT-S58, a PPARβ/δ antagonist. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and proper logistical management.

Immediate Safety Information

While this compound is not classified as a hazardous substance or mixture, it is categorized as a combustible solid.[1] Standard safety precautions should be followed to minimize any potential risks.

1.1 First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer CPR. Avoid mouth-to-mouth resuscitation.
Skin Contact Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and consult a physician.
Eye Contact Immediately flush the eyes with a large amount of water, making sure to separate the eyelids. An eye-wash station should be used. Remove contact lenses if present. Seek prompt medical attention.
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention. Never give anything by mouth to an unconscious person.

1.2 Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, particularly due to its nature as a combustible solid and its typical use in a dimethyl sulfoxide (DMSO) solution:

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended. For handling DMSO solutions, butyl gloves may provide better protection as DMSO can penetrate nitrile gloves.[1]
Eye Protection Safety Glasses/GogglesANSI-approved safety glasses or chemical splash goggles are required. A face shield may be appropriate for certain applications.[2]
Body Protection Lab Coat/CoverallsA standard lab coat should be worn. Flame-retardant coveralls can provide additional protection.
Respiratory Protection Dust Mask/RespiratorRecommended when handling the solid powder to avoid inhalation of dust particles.[2]

Operational Plan

2.1 Handling and Storage

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to avoid dust formation and accumulation.[2] Keep the compound away from heat, sparks, and open flames.[2] Use spark-proof tools and explosion-proof equipment when handling larger quantities.[2]

ParameterGuideline
Storage Temperature -20°C
Storage Conditions Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances.[2] Flammable materials should be stored in a dedicated safety cabinet.[2]
Solubility Soluble in DMSO at 100 mg/mL.

2.2 Experimental Protocol: In Vitro PPARβ/δ Antagonist Assay

This protocol outlines a representative cell-based luciferase reporter assay to determine the antagonist activity of this compound.

Materials:

  • This compound

  • PPARβ/δ reporter cells (engineered to express a luciferase reporter gene under the control of a PPARβ/δ responsive promoter)

  • Cell culture medium

  • PPARβ/δ agonist (e.g., GW0742)

  • Luciferase detection reagent

  • 96-well assay plates

Procedure:

  • Cell Seeding: Plate the PPARβ/δ reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • For antagonist mode, treat the cells with a known concentration of a PPARβ/δ agonist (to induce a response) along with the various concentrations of this compound.

    • Include appropriate controls: cells treated with agonist only (positive control), cells treated with vehicle (e.g., DMSO) only (negative control), and untreated cells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Add the luciferase detection reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of the agonist-induced luciferase activity against the concentration of this compound.

Disposal Plan

As this compound is not classified as a hazardous substance, the solid form can be disposed of as non-hazardous chemical waste. However, it is crucial to adhere to local regulations.

  • Solid this compound: Dispose of in accordance with standard laboratory procedures for non-hazardous solid chemical waste.

  • This compound in DMSO Solution: DMSO solutions should be treated as organic solvent waste.[1] Collect the waste in a designated, properly labeled, and sealed container for hazardous waste disposal.[1] Do not pour DMSO solutions down the drain.[3]

  • Contaminated Materials: Any materials, such as gloves and paper towels, that come into contact with this compound or its solutions should be disposed of as chemical waste.

Visualizations

4.1 Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding 1. Seed PPARβ/δ Reporter Cells compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with Agonist + this compound compound_prep->treatment incubation 4. Incubate for 24 hours treatment->incubation luciferase_assay 5. Perform Luciferase Assay incubation->luciferase_assay data_analysis 6. Analyze Data & Determine IC50 luciferase_assay->data_analysis

Workflow for the in vitro PPARβ/δ antagonist assay.

4.2 this compound Signaling Pathway

signaling_pathway cluster_nucleus Nucleus PPAR PPARβ/δ RXR RXR PPAR->RXR Forms Heterodimer PPAR->No Transcription Blocked by this compound PPRE PPRE RXR->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates Biological Response Biological Response TargetGene->Biological Response PTS58 This compound PTS58->PPAR Inhibits Agonist Agonist Agonist->PPAR Activates

Mechanism of this compound as a PPARβ/δ antagonist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PT-S58
Reactant of Route 2
Reactant of Route 2
PT-S58

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.